1-Biphenyl-2-Ylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-phenylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXKXVFQHWJYOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940902 | |
| Record name | 1-([1,1'-Biphenyl]-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1924-77-2 | |
| Record name | 1924-77-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-([1,1'-Biphenyl]-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1924-77-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"1-Biphenyl-2-Ylmethanamine" synthesis pathways
An In-depth Technical Guide to the Synthesis of 1-Biphenyl-2-Ylmethanamine
Introduction
This compound, also known as 2-(aminomethyl)biphenyl, is a significant chemical intermediate in organic synthesis. Its structural motif, featuring a biaryl backbone with a reactive primary amine on a methylene spacer, makes it a valuable building block for more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds, including highly substituted fluorenones, and is explored in the development of pharmacologically active agents.[1] This guide provides a detailed overview of the primary synthetic pathways to this compound, complete with experimental protocols, comparative data, and process visualizations for researchers and professionals in drug development.
Core Synthesis Pathways
The synthesis of this compound predominantly relies on modern cross-coupling reactions to construct the core biphenyl structure, followed by functional group manipulation to install the aminomethyl moiety. The most prevalent and efficient method involves a Suzuki cross-coupling reaction.
Pathway 1: Suzuki Coupling Followed by Functional Group Transformation
This is the most direct and widely applicable route, starting from commercially available ortho-substituted benzene derivatives and phenylboronic acid.[1] The strategy can be executed via two primary variations depending on the starting functional group: a nitrile or an aldehyde.
Variation A: Via 2-Cyanobiphenyl Intermediate
-
Step 1: Suzuki Coupling: 2-Bromobenzonitrile is coupled with phenylboronic acid in the presence of a palladium catalyst and a base to form 2-cyanobiphenyl ([1,1'-biphenyl]-2-carbonitrile).
-
Step 2: Nitrile Reduction: The resulting nitrile is then reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Variation B: Via 2-Biphenylcarbaldehyde Intermediate
-
Step 1: Suzuki Coupling: 2-Bromobenzaldehyde is coupled with phenylboronic acid under standard Suzuki conditions to yield 2-biphenylcarbaldehyde.
-
Step 2: Reductive Amination: The aldehyde is converted to the final amine via reductive amination. This involves forming an imine with an ammonia source, which is then reduced in situ.
Pathway 2: Synthesis from 2-Methylbiphenyl
An alternative route begins with 2-methylbiphenyl, which can be functionalized at the methyl position.
-
Step 1: Radical Halogenation: The methyl group of 2-methylbiphenyl is halogenated, typically using N-bromosuccinimide (NBS) with a radical initiator, to form 2-(bromomethyl)biphenyl.
-
Step 2: Nucleophilic Substitution: The resulting benzylic bromide is a reactive electrophile. The amine can be introduced via several methods, such as the Gabriel synthesis (reaction with potassium phthalimide followed by hydrolysis) or direct amination with ammonia.
Data Presentation
The following table summarizes the key transformations and typical yields reported in the literature for analogous reactions, providing a basis for comparison between the synthetic pathways.
| Step | Reaction Type | Starting Material | Product | Reagents | Typical Yield (%) | Reference |
| 1A | Suzuki Coupling | Aryl Halide, Arylboronic Acid | Biaryl Compound | Pd Catalyst, Base | 70-95% | [2][3] |
| 2A | Nitrile Reduction | Aryl Nitrile | Arylmethylamine | LiAlH₄ or H₂/Catalyst | 70-90% | General |
| 2B | Reductive Amination | Aryl Aldehyde | Arylmethylamine | NH₃/NH₄OAc, NaBH₃CN | 60-85% | [1] |
| 1C | Radical Bromination | Aryl Methane | Arylmethyl Bromide | NBS, AIBN/BPO | 60-80% | General |
| 2C | Gabriel Synthesis | Arylmethyl Halide | Arylmethylamine | 1. K-Phthalimide 2. N₂H₄ | 70-90% | General |
Experimental Protocols
Protocol 1: Synthesis via Suzuki Coupling and Nitrile Reduction
This protocol is a representative procedure based on established methodologies for Suzuki couplings and subsequent nitrile reductions.[1][2]
Step A: Synthesis of [1,1'-Biphenyl]-2-carbonitrile
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromobenzonitrile (10.0 g, 54.9 mmol), phenylboronic acid (8.04 g, 66.0 mmol), and potassium carbonate (22.8 g, 165 mmol).
-
Solvent Addition: Add a 3:1 mixture of Toluene/Water (120 mL).
-
Degassing: Bubble nitrogen gas through the mixture for 20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (1.27 g, 1.1 mmol, 2 mol%).
-
Reaction: Heat the mixture to reflux (approximately 90-95 °C) and maintain for 12 hours with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield [1,1'-biphenyl]-2-carbonitrile as a white solid.
Step B: Synthesis of this compound
-
Setup: To a 500 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of [1,1'-biphenyl]-2-carbonitrile (8.0 g, 44.6 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Carefully add lithium aluminum hydride (LiAlH₄) (2.54 g, 66.9 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6 hours.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of water (2.5 mL), 15% aqueous NaOH (2.5 mL), and then water again (7.5 mL). A granular precipitate should form.
-
Workup: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake with THF (3 x 30 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in diethyl ether and extract with 1 M HCl. Basify the aqueous layer with 6 M NaOH until pH > 12 and extract with diethyl ether (3 x 50 mL). Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate to afford this compound.
References
- 1. BJOC - Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone [beilstein-journals.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021014437A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Aminomethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-aminomethylbiphenyl. Due to a scarcity of publicly available experimental data for this specific compound, this guide presents a compilation of predicted values obtained from computational models. These predicted properties are crucial for researchers and drug development professionals in understanding the potential behavior of 2-aminomethylbiphenyl in various chemical and biological systems. Furthermore, this document outlines detailed, standard experimental protocols for the determination of key physicochemical parameters, which can be applied should a physical sample of the compound become available. This guide aims to serve as a foundational resource for scientists working with or considering the use of 2-aminomethylbiphenyl in their research endeavors.
Introduction
2-Aminomethylbiphenyl, also known as ([1,1'-biphenyl]-2-yl)methanamine, is an organic compound featuring a biphenyl scaffold with an aminomethyl substituent. The biphenyl moiety is a common structural motif in medicinal chemistry, often imparting favorable properties such as metabolic stability and target-binding affinity. The primary amine group introduces a basic center, influencing the compound's solubility, pKa, and potential for ionic interactions.
A thorough understanding of the physicochemical properties of 2-aminomethylbiphenyl is fundamental for its application in research and drug development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a summary of its key predicted physicochemical parameters and detailed methodologies for their experimental determination.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-aminomethylbiphenyl. These values have been derived from computational algorithms and should be considered as estimates. Experimental verification is recommended.
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₁₃H₁₃N | - |
| Molecular Weight | 183.25 g/mol | - |
| Melting Point | Not available | Prediction models for the melting point of organic compounds are generally less accurate than for other properties and no reliable prediction was found. |
| Boiling Point | 295.3 ± 11.0 °C | Quantitative Structure-Property Relationship (QSPR) models often correlate boiling points with molecular descriptors.[1] |
| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.0 | The logP value is a key indicator of a compound's lipophilicity and is crucial for predicting its membrane permeability and distribution in biological systems.[2][3] |
| pKa (Acid Dissociation Constant) | 9.5 - 10.5 (for the conjugate acid) | The pKa of the primary amine is a critical determinant of its ionization state at physiological pH, impacting its solubility and receptor binding.[4][5] |
| Aqueous Solubility | Low | Predicted to have low aqueous solubility, a common characteristic of biphenyl compounds. Solubility is expected to increase at acidic pH due to the protonation of the amine group. |
Note: The predicted values are generated from various computational models and are intended for guidance purposes only.
Experimental Protocols
The following sections detail standard laboratory protocols for the experimental determination of the key physicochemical properties of a solid organic amine like 2-aminomethylbiphenyl.
Determination of Melting Point
The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[6]
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: If necessary, finely grind the solid sample using a mortar and pestle.[6]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[7]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.[6]
-
For an accurate measurement, allow the apparatus to cool to at least 20°C below the estimated melting point.
-
Begin heating at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[7]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[6]
-
Determination of Boiling Point
For high-boiling liquids or solids that can be melted, the boiling point can be determined using a micro-scale method.
Apparatus:
-
Thiele tube or a small test tube with a side arm
-
High-temperature thermometer
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating bath liquid
Procedure:
-
Sample Preparation: Place a small amount of the liquid sample (or melted solid) into the small test tube or fusion tube.
-
Capillary Inversion: Place a capillary tube, with its sealed end up, into the sample tube.
-
Apparatus Setup: Attach the sample tube to the thermometer and immerse it in the heating bath of the Thiele tube.[8]
-
Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[9]
-
Observation: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source.
-
Boiling Point Determination: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[9]
Determination of Aqueous Solubility
The solubility of an amine in water is highly pH-dependent.
Apparatus:
-
Scintillation vials or small test tubes
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
pH meter
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Solutions: Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 2, 5, 7.4, 9).
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of each buffer solution in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.
-
Dilute the filtered solution as necessary and determine the concentration of the dissolved compound using a suitable analytical method.[11]
-
-
Data Analysis: Plot the solubility as a function of pH to obtain the pH-solubility profile.
Visualizations
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Conclusion
This technical guide has provided a summary of the predicted physicochemical properties of 2-aminomethylbiphenyl, a compound of interest in chemical and pharmaceutical research. While experimental data remains limited, the presented in silico predictions offer valuable insights for preliminary assessment and experimental design. The detailed protocols for determining key physicochemical properties serve as a practical resource for researchers to characterize this and similar molecules. The continued investigation and experimental validation of these properties will be essential for unlocking the full potential of 2-aminomethylbiphenyl in various scientific applications.
References
- 1. cmst.eu [cmst.eu]
- 2. youtube.com [youtube.com]
- 3. acdlabs.com [acdlabs.com]
- 4. docs.chemaxon.com [docs.chemaxon.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. almaaqal.edu.iq [almaaqal.edu.iq]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. chemhaven.org [chemhaven.org]
- 11. chm.uri.edu [chm.uri.edu]
An In-Depth Technical Guide to 1-Biphenyl-2-Ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Biphenyl-2-Ylmethanamine, including its chemical identity, structure, and known biological interactions. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates information on its identified biological target and general methodologies relevant to its synthesis and potential biological evaluation.
Chemical Identity and Physicochemical Properties
This compound, also known as (2-phenylphenyl)methanamine, is a biphenyl derivative with the chemical formula C₁₃H₁₃N.[1] Its unique structural arrangement, featuring a methanamine group attached to one of the phenyl rings of a biphenyl scaffold, makes it a subject of interest in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1924-77-2 | PubChem[1] |
| Molecular Formula | C₁₃H₁₃N | PubChem[1] |
| Molecular Weight | 183.25 g/mol | PubChem[1] |
| IUPAC Name | (2-phenylphenyl)methanamine | PubChem[1] |
| Synonyms | 2-Phenylbenzylamine | PubChem[1] |
| Topological Polar Surface Area | 26 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Potential Biological Target and Signaling Pathway
Structural biology studies have identified this compound as a ligand that binds to human Dipeptidyl Peptidase 4 (DPP4).[2] The crystal structure of human DPP4 in complex with this compound is available in the Protein Data Bank (PDB) under the accession code 3CCB.[2]
DPP4 is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis. It is a well-established therapeutic target for the management of type 2 diabetes mellitus. DPP4 inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. Inhibition of DPP4 prolongs the action of incretins, leading to improved glycemic control.
References
Spectroscopic Profile of (2-phenylphenyl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (2-phenylphenyl)methanamine, also known as 2-aminomethylbiphenyl. Due to the limited availability of experimentally derived spectra for this specific compound, this document focuses on predicted spectroscopic data, supported by established principles of spectroscopic analysis for related chemical structures. The information herein is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for (2-phenylphenyl)methanamine. These predictions are based on the chemical structure of the molecule and typical spectroscopic values for its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.25 - 7.55 | Multiplet | 9H | Aromatic Protons (Ar-H) |
| ~ 3.80 | Singlet | 2H | Methylene Protons (-CH₂-) |
| ~ 1.50 | Broad Singlet | 2H | Amine Protons (-NH₂) |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~ 145.0 | Quaternary Aromatic Carbon |
| ~ 141.0 | Quaternary Aromatic Carbon |
| ~ 139.0 | Quaternary Aromatic Carbon |
| ~ 129.5 | Aromatic CH |
| ~ 128.5 | Aromatic CH |
| ~ 128.0 | Aromatic CH |
| ~ 127.5 | Aromatic CH |
| ~ 127.0 | Aromatic CH |
| ~ 45.0 | Methylene Carbon (-CH₂-) |
Infrared (IR) Spectroscopy
The predicted IR spectrum of (2-phenylphenyl)methanamine is expected to show the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3250 | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 3000 - 2850 | C-H Stretch | Aliphatic (Methylene) |
| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1335 - 1250 | C-N Stretch | Aromatic Amine |
| 910 - 665 | N-H Wag | Primary Amine (-NH₂) |
Mass Spectrometry (MS)
The mass spectrum of (2-phenylphenyl)methanamine is predicted to exhibit the following fragmentation pattern under electron ionization (EI).
| m/z Ratio | Proposed Fragment |
| 183 | [M]⁺ (Molecular Ion) |
| 182 | [M-H]⁺ |
| 167 | [M-NH₂]⁺ |
| 154 | [M-CH₂NH]⁺ |
| 152 | [M-CH₃N]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard practices in the field for the spectroscopic analysis of aromatic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of (2-phenylphenyl)methanamine in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
Instrument Setup and Data Acquisition:
-
The NMR spectrometer should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
For ¹H NMR, standard acquisition parameters include 16-32 scans, a relaxation delay of 1-2 seconds, and a pulse width of 30-45 degrees.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
Data Processing:
-
The resulting Free Induction Decay (FID) is processed using a Fourier transform.
-
Phase and baseline corrections are applied to the spectrum.
-
Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the (2-phenylphenyl)methanamine sample directly onto the ATR crystal. If the sample is a solid, apply pressure to ensure good contact.
Instrument Setup and Data Acquisition:
-
A background spectrum of the empty ATR accessory should be recorded to subtract atmospheric and instrumental interferences.
-
The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Data Processing:
-
The final spectrum is presented as a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Electron Ionization (EI) is a common method for generating ions, typically using an electron beam of 70 eV.
Mass Analysis and Detection:
-
The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against the m/z ratio.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound like (2-phenylphenyl)methanamine.
Synthesis of 1-Biphenyl-2-Ylmethanamine via Suzuki Coupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of 1-Biphenyl-2-Ylmethanamine, a valuable building block in medicinal chemistry and materials science, with a core focus on the Suzuki-Miyaura cross-coupling reaction. This document details two primary synthetic strategies, offering comprehensive experimental protocols and quantitative data to enable researchers to select and optimize the most suitable method for their applications. The guide also includes visualizations of the reaction pathways and experimental workflows to facilitate a deeper understanding of the synthetic processes.
Introduction
The biphenyl scaffold is a privileged structure in numerous biologically active compounds and advanced materials. The specific isomer, this compound, serves as a key intermediate in the synthesis of a range of target molecules. Among the various synthetic methodologies for constructing the C-C bond in biaryl systems, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents.[1][2]
This guide explores two efficient Suzuki coupling-based routes for the synthesis of this compound:
-
Route A: The coupling of a 2-(aminomethyl)phenylboronic acid derivative with an aryl halide.
-
Route B: The coupling of a 2-halobenzylamine derivative with phenylboronic acid.
A critical aspect highlighted in the literature is the necessity of protecting the amine functionality, typically with a tert-butyloxycarbonyl (Boc) group, to prevent interference with the palladium catalyst and thereby achieve higher yields and shorter reaction times.[3][4] This guide will focus on the more direct and commonly employed Route B , detailing the N-protection of the starting material, the core Suzuki coupling reaction, and the final deprotection step.
Reaction Schematics and Pathway Visualization
The overall synthetic pathway for Route B is depicted below.
The core of this synthesis is the Suzuki-Miyaura coupling, a catalytic cycle involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
Step 1: Synthesis of N-Boc-2-bromobenzylamine
The protection of 2-bromobenzylamine is a crucial initial step. The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate ((Boc)₂O).
Protocol:
-
Dissolve 2-bromobenzylamine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone (95:5).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equiv.).
-
If using an organic solvent, add a base such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) (1.0-1.2 equiv.). In aqueous acetone, a base may not be required.[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, if using an organic solvent, wash the mixture with water and brine. If in aqueous acetone, add DCM for extraction.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-2-bromobenzylamine as a solid.[5]
Step 2: Suzuki-Miyaura Coupling
This step involves the core C-C bond formation between N-Boc-2-bromobenzylamine and phenylboronic acid.
Protocol:
-
To a reaction vessel, add N-Boc-2-bromobenzylamine (1.0 equiv.), phenylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst, 0.1-5 mol%) and, if necessary, a ligand (e.g., PPh₃, PCy₃, or XPhos).
-
Add a degassed solvent system via syringe. Common solvents include dimethylformamide (DMF)/water, dioxane/water, or toluene.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-1-Biphenyl-2-Ylmethanamine.
Step 3: Deprotection of the Boc Group
The final step is the removal of the Boc protecting group to yield the target primary amine.
Protocol:
-
Dissolve the N-Boc-1-Biphenyl-2-Ylmethanamine in a suitable solvent such as dichloromethane (DCM), ethyl acetate, or methanol.
-
Add a strong acid, such as trifluoroacetic acid (TFA) in DCM or a solution of hydrochloric acid (HCl) in dioxane or water.[6]
-
Stir the reaction at room temperature. The reaction is typically rapid.
-
Monitor for the disappearance of the starting material by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
If the hydrochloride salt is formed, it can be neutralized with a base (e.g., aqueous NaOH or NaHCO₃) and extracted with an organic solvent to yield the free amine, this compound.
Quantitative Data
The yield of the Suzuki-Miyaura coupling reaction is influenced by several factors, including the choice of catalyst, ligand, base, and solvent. The following table summarizes various reported conditions for the Suzuki coupling of aryl bromides with phenylboronic acid, which serve as a guide for optimizing the synthesis of this compound.
| Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (0.1) | Glycine | K₂CO₃ | H₂O | RT | 1.5 | >95 | [7] |
| Pd-NHC@Eu-BCI | - | K₂CO₃ | C₂H₅OH | 80 | 1 | 99 | |
| Pd(PPh₃)₄ (0.2) | - | K₂CO₃ | DMF | 100 | 1-4 | - | [8] |
| Pd(OAc)₂ (1) | - | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | 1-2 | - | [9] |
| Pd-NHC-MIL-101(Cr) (0.6) | - | K₂CO₃ | H₂O | 85 | - | >90 |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound. The protection of the amine group as a Boc-carbamate is a critical step to ensure high yields and efficient conversion. The choice of catalyst, ligand, base, and solvent system can be tailored to optimize the reaction conditions. The detailed protocols and compiled data in this guide provide a solid foundation for researchers in the successful synthesis of this important chemical intermediate for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-Boc-2-bromobenzylamine 97 162356-90-3 [sigmaaldrich.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. rose-hulman.edu [rose-hulman.edu]
An In-depth Technical Guide to the Synthesis of 2-Aminomethylbiphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a modern synthetic approach to obtaining 2-aminomethylbiphenyl and its derivatives. While the classical Ullmann condensation represents a foundational method for the formation of biaryl linkages through copper-catalyzed cross-coupling reactions, contemporary organic synthesis often favors alternative palladium-catalyzed methods like the Suzuki-Miyaura coupling for their milder reaction conditions, broader substrate scope, and higher yields.
This guide will focus on a well-documented Suzuki-Miyaura coupling protocol for the synthesis of N-protected 2-aminomethylbiphenyls, as reported in the literature as a precursor for the synthesis of highly substituted fluorenones. This approach provides a reliable and experimentally validated pathway to the target scaffold.
Core Synthesis Strategy: Suzuki-Miyaura Coupling
The presented methodology utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a protected 2-bromobenzylamine and a substituted phenylboronic acid. The use of a protecting group on the amine, such as the tert-butyloxycarbonyl (Boc) group, is crucial for achieving high yields and preventing side reactions.
Reaction Components and Their Logical Relationship
The Suzuki-Miyaura coupling for the synthesis of N-Boc-2-aminomethylbiphenyl involves several key components that work in a catalytic cycle to form the desired carbon-carbon bond between the two aromatic rings.
Caption: Logical relationship of components in the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of N-Boc-2-(aminomethyl)biphenyl
The following protocol is adapted from the supplementary information for the synthesis of fluorenone precursors.
Materials:
-
N-Boc-2-bromobenzylamine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water (degassed)
-
Argon (or other inert gas)
Procedure:
-
To a flame-dried Schlenk flask, add N-Boc-2-bromobenzylamine (1.0 equiv), phenylboronic acid (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Evacuate the flask and backfill with argon. This cycle should be repeated three times to ensure an inert atmosphere.
-
Add toluene to the flask, followed by a 2 M aqueous solution of potassium carbonate (2.0 equiv). The solvent volume should be sufficient to dissolve the reactants (a typical concentration is 0.1 M with respect to the limiting reagent).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-2-(aminomethyl)biphenyl.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of N-Boc-2-aminomethylbiphenyl.
Caption: Experimental workflow for the synthesis of N-Boc-2-aminomethylbiphenyl.
Quantitative Data
The following table summarizes the typical quantitative data for the Suzuki-Miyaura synthesis of N-Boc-2-aminomethylbiphenyl and a representative substituted derivative.
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-2-bromobenzylamine | Phenylboronic acid | 5 | 2.0 | Toluene/H2O | 100 | 18 | 85-95 |
| 2 | N-Boc-2-bromobenzylamine | 4-Methoxyphenylboronic acid | 5 | 2.0 | Toluene/H2O | 100 | 20 | 88 |
Note: Yields are isolated yields after purification and can vary based on the specific reaction scale and purification efficiency.
Concluding Remarks
While the Ullmann condensation remains a historically significant reaction, the Suzuki-Miyaura coupling often provides a more efficient and versatile route for the synthesis of 2-aminomethylbiphenyl and its analogs. The provided protocol offers a robust and high-yielding method for accessing this important structural motif, which serves as a valuable building block in medicinal chemistry and materials science. Researchers and drug development professionals can utilize this guide as a practical starting point for the synthesis of their target molecules. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired scale of the reaction.
An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-Biphenyl-2-Ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Biphenyl-2-ylmethanamine, also known as 2-phenylbenzylamine, is a primary amine featuring a biphenyl scaffold. This structural motif is of significant interest in medicinal chemistry and materials science due to its unique conformational properties and its presence in various biologically active compounds. The synthesis of this amine can be achieved through several strategic pathways, each originating from a distinct starting material. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the requisite starting materials. Detailed experimental methodologies, quantitative data, and logical workflows are presented to assist researchers in the selection and implementation of the most suitable synthetic strategy.
Introduction
The biphenyl moiety is a prevalent structural feature in a wide array of organic molecules, including pharmaceuticals, agrochemicals, and liquid crystals. The introduction of an aminomethyl group at the 2-position of the biphenyl system affords this compound, a versatile building block for further chemical elaboration. The selection of an appropriate synthetic route is paramount and is largely dictated by the availability and cost of the starting materials, as well as the desired scale and purity of the final product. This guide explores four principal synthetic strategies commencing from readily accessible precursors: 2-biphenylcarboxaldehyde, 2-phenylbenzyl bromide, 2-phenylbenzonitrile, and 2-phenylacetamide.
Synthetic Pathways and Starting Materials
The synthesis of this compound can be approached from several key starting materials, each requiring a specific set of transformations. The following sections detail the most common and effective methods.
Reductive Amination of 2-Biphenylcarboxaldehyde
Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[1][2] This one-pot reaction involves the initial formation of an imine from the aldehyde and an amine source, followed by its in-situ reduction to the corresponding amine.
Starting Material: 2-Biphenylcarboxaldehyde
Reaction Principle: The reaction proceeds via the nucleophilic attack of an amine on the carbonyl carbon of 2-biphenylcarboxaldehyde to form a hemiaminal, which then dehydrates to an imine. The imine is subsequently reduced by a suitable reducing agent to yield this compound.
-
Materials:
-
Procedure:
-
Dissolve 2-biphenylcarboxaldehyde (1.0 eq) in methanol.
-
Add a source of ammonia, such as a concentrated aqueous solution of ammonia or ammonium acetate (excess, e.g., 10-20 eq).
-
Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Add sodium borohydride (e.g., 1.5-2.0 eq) portion-wise, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude amine can be purified by column chromatography on silica gel or by acid-base extraction.
-
Quantitative Data Summary Table:
| Parameter | Value/Range |
| Starting Material | 2-Biphenylcarboxaldehyde |
| Key Reagents | Ammonia, Sodium Borohydride |
| Solvent | Methanol / Ethanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 4 - 12 hours |
| Reported Yield | 70 - 90% (Varies with specific conditions) |
Synthesis of the Starting Material: 2-Biphenylcarboxaldehyde
2-Biphenylcarboxaldehyde can be prepared via a Suzuki cross-coupling reaction between 2-bromobenzaldehyde and phenylboronic acid.
-
Reaction: 2-Bromobenzaldehyde + Phenylboronic acid
-
Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base: Sodium carbonate or potassium carbonate
-
Solvent: Toluene/Water or DME
Gabriel Synthesis from 2-Phenylbenzyl Bromide
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often observed in direct amination.[4][5][6]
Starting Material: 2-Phenylbenzyl Bromide
Reaction Principle: The method involves the N-alkylation of potassium phthalimide with 2-phenylbenzyl bromide to form N-(2-phenylbenzyl)phthalimide. Subsequent cleavage of the phthalimide group, typically with hydrazine, liberates the desired primary amine.[7]
-
Materials:
-
Procedure:
-
N-Alkylation:
-
Dissolve 2-phenylbenzyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated N-(2-phenylbenzyl)phthalimide by filtration, wash with water, and dry.
-
-
Hydrazinolysis:
-
Suspend the N-(2-phenylbenzyl)phthalimide in ethanol.
-
Add hydrazine hydrate (e.g., 2-5 eq) and reflux the mixture for several hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and acidify with concentrated hydrochloric acid.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Treat the residue with a sodium hydroxide solution to make it basic and extract the liberated amine with diethyl ether or dichloromethane.
-
Dry the organic extracts, filter, and concentrate to give the crude this compound.
-
Purify by distillation or column chromatography.
-
-
Quantitative Data Summary Table:
| Parameter | Step 1: N-Alkylation | Step 2: Hydrazinolysis |
| Starting Material | 2-Phenylbenzyl Bromide | N-(2-phenylbenzyl)phthalimide |
| Key Reagents | Potassium Phthalimide | Hydrazine Hydrate |
| Solvent | DMF | Ethanol |
| Reaction Temperature | 80 - 100 °C | Reflux |
| Typical Reaction Time | 2 - 6 hours | 2 - 4 hours |
| Reported Yield | >90% | 80 - 95% |
Synthesis of the Starting Material: 2-Phenylbenzyl Bromide
2-Phenylbenzyl bromide can be synthesized from 2-methylbiphenyl via a radical bromination reaction.[1][5]
-
Reaction: 2-Methylbiphenyl + N-Bromosuccinimide (NBS)
-
Initiator: Benzoyl peroxide or AIBN
-
Solvent: Carbon tetrachloride or cyclohexane
Reduction of 2-Phenylbenzonitrile
The reduction of a nitrile group is a straightforward method to obtain a primary amine.
Starting Material: 2-Phenylbenzonitrile
Reaction Principle: The cyano group of 2-phenylbenzonitrile is reduced to a primary amino group using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄).
-
Materials:
-
2-Phenylbenzonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Sulfuric acid or Hydrochloric acid (for work-up)
-
Sodium hydroxide (for work-up)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (e.g., 1.5-2.0 eq) in anhydrous diethyl ether or THF.
-
Add a solution of 2-phenylbenzonitrile (1.0 eq) in the same anhydrous solvent dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify by vacuum distillation or column chromatography.
-
Quantitative Data Summary Table:
| Parameter | Value/Range |
| Starting Material | 2-Phenylbenzonitrile |
| Key Reagents | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Diethyl Ether / THF |
| Reaction Temperature | Reflux |
| Typical Reaction Time | 2 - 8 hours |
| Reported Yield | 75 - 90% |
Synthesis of the Starting Material: 2-Phenylbenzonitrile
2-Phenylbenzonitrile can be prepared via a Suzuki or Negishi cross-coupling reaction of 2-bromobenzonitrile with a suitable phenyl-organometallic reagent.
-
Reaction: 2-Bromobenzonitrile + Phenylboronic acid (Suzuki) or Phenylzinc reagent (Negishi)
-
Catalyst: Palladium or Nickel catalyst
-
Base (for Suzuki): Sodium carbonate or potassium phosphate
-
Solvent: Toluene, THF, or DME
Visualization of Synthetic Workflows
The logical progression of the synthetic pathways can be visualized using the following diagrams.
Caption: Reductive amination pathway.
Caption: Gabriel synthesis pathway.
Caption: Nitrile reduction pathway.
Conclusion
The synthesis of this compound can be effectively accomplished from several commercially available or readily synthesizable starting materials. The choice of synthetic route will depend on factors such as the desired scale of the reaction, the availability of specific reagents and equipment, and the tolerance of other functional groups in more complex substrates.
-
Reductive amination of 2-biphenylcarboxaldehyde offers a direct and efficient one-pot procedure.
-
The Gabriel synthesis starting from 2-phenylbenzyl bromide provides a clean route to the primary amine, avoiding polyalkylation.
-
The reduction of 2-phenylbenzonitrile is a high-yielding transformation, albeit requiring a potent and moisture-sensitive reducing agent.
This guide provides the necessary foundational information for researchers to select and implement a suitable synthetic strategy for obtaining this compound for applications in drug discovery and materials science. It is recommended that for any specific application, a thorough literature search for the most up-to-date and optimized conditions be conducted.
References
- 1. WO2001044147A1 - Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]
- 2. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. EP0038061A1 - Substituted biphenyl-2-carboxaldehydes and a process for preparing them - Google Patents [patents.google.com]
- 5. WO2001044147A1 - Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]
- 6. Gabriel Synthesis [organic-chemistry.org]
- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Gabriel Synthesis [drugfuture.com]
An In-depth Technical Guide to 1-Biphenyl-2-Ylmethanamine Derivatives and Analogs as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the derivatives and analogs of 1-Biphenyl-2-Ylmethanamine, a key pharmacophore that has garnered significant interest for its therapeutic potential, particularly in oncology. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these compounds. Key quantitative data are summarized in structured tables to facilitate structure-activity relationship (SAR) analysis. Detailed experimental protocols for critical assays are provided, and key signaling pathways and experimental workflows are illustrated using Graphviz diagrams.
Introduction
Biphenyl derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The this compound core, characterized by a biphenyl moiety with a methylamine substituent at the 2-position, has emerged as a promising scaffold for the development of novel therapeutics. These compounds have shown particular promise as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway, a critical target in cancer immunotherapy. This guide will delve into the chemical synthesis, biological activity, and therapeutic potential of this important class of molecules.
Chemical Synthesis
The synthesis of this compound derivatives and analogs often employs cross-coupling reactions to construct the core biphenyl structure. The Suzuki-Miyaura coupling is a widely utilized method, offering a versatile and efficient route to a diverse range of substituted biphenyls.
General Synthesis Scheme: Suzuki-Miyaura Coupling
A common synthetic strategy involves the palladium-catalyzed cross-coupling of an appropriately substituted aryl boronic acid or ester with an aryl halide. For the synthesis of 2-(aminomethyl)biphenyl derivatives, a typical precursor is a protected 2-(aminomethyl)phenylboronic acid or a related boronate ester, which is then coupled with a variety of aryl halides to introduce diversity at the second phenyl ring.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biphenyl derivative.
A logical workflow for the synthesis and screening process is depicted in the diagram below.
A Technical Guide to the Theoretical-Based Conformational Analysis of Biphenyl Methanamine Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study the conformational landscape of biphenyl systems, with a specific focus on analogues of biphenyl methanamine. Understanding the three-dimensional structure and conformational flexibility of these molecules is paramount for predicting their physicochemical properties, biological activity, and potential applications in drug design and materials science. This document summarizes key theoretical data, outlines relevant computational protocols, and presents a framework for interpreting conformational preferences.
The conformational flexibility of biphenyl-based structures primarily arises from the rotation around the single bond connecting the two phenyl rings. This rotation gives rise to different spatial arrangements, or conformers, each with a distinct energy level. The preferred conformation is determined by a delicate balance between steric hindrance and electronic effects.
Quantitative Conformational Data
The following table summarizes theoretical and experimental data for the parent biphenyl structure, which serves as a foundational model for substituted derivatives like biphenyl methanamine. These values provide a baseline for understanding the energetic landscape of this class of molecules.
| Method | Optimal Dihedral Angle (φ) | Rotational Barrier at 0° (kcal/mol) | Rotational Barrier at 90° (kcal/mol) |
| MP2(full)/aug-cc-pVTZ[1] | 43.4° | 2.09 | 2.21 |
| Experimental[1] | 44.4 ± 1.2° | 1.4 ± 0.5 | 1.6 ± 0.5 |
| B3LYP/6-311+G*[2] | 41° | - | - |
| CCSD(T)/CBS Extrapolation[2] | - | 1.91 (8.0 kJ/mol) | 1.98 (8.3 kJ/mol) |
| HF, MP2, B3LYP, B3PW91, MPW1PW91 with various basis sets[3] | 39° - 41° (DF methods) | 1.9 - 2.3 (DF methods) | - |
Theoretical and Computational Protocols
The determination of conformational preferences and rotational energy barriers in biphenyl systems relies heavily on computational chemistry methods. Below are detailed protocols for the key theoretical approaches cited in the literature.
1. Ab Initio and Density Functional Theory (DFT) Calculations
These methods are used to calculate the electronic structure of a molecule and can accurately predict geometries and relative energies of different conformers.
-
Objective: To determine the potential energy surface as a function of the dihedral angle between the phenyl rings.
-
Software: Gaussian, ORCA, GAMESS, etc.
-
Methodology:
-
Model Building: Construct the 3D structure of the biphenyl derivative of interest.
-
Method Selection: Choose a level of theory and a basis set. Common choices include:
-
DFT Functionals: B3LYP, B3PW91, MPW1PW91 for a good balance of accuracy and computational cost.[3]
-
Wavefunction-based methods: Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) for higher accuracy.[1][4]
-
Basis Sets: Pople-style (e.g., 6-31G(d), 6-311++G(d,p)) or correlation-consistent (e.g., cc-pVDZ, aug-cc-pVTZ) are frequently used.[1][3]
-
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation (the equilibrium structure).
-
Potential Energy Scan: Perform a series of constrained geometry optimizations where the dihedral angle of interest is fixed at various values (e.g., from 0° to 90° in 10° increments). This allows for the mapping of the potential energy surface and the identification of transition states (rotational barriers).
-
Frequency Analysis: For the optimized minimum and transition state structures, perform a frequency calculation to confirm their nature (0 imaginary frequencies for a minimum, 1 for a transition state) and to obtain zero-point vibrational energies (ZPVE) for more accurate energy comparisons.
-
2. Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
These methods are computationally less expensive and are suitable for exploring the conformational space of larger molecules or for simulating the dynamic behavior of the molecule over time.
-
Objective: To sample a wide range of conformations and identify low-energy conformers.
-
Software: AMBER, GROMACS, CHARMM, MacroModel.
-
Methodology:
-
Force Field Selection: Choose a suitable force field (e.g., OPLS, AMBER, CHARMM) that is parameterized for the molecule of interest.
-
Conformational Search: Employ algorithms like Monte Carlo or systematic search methods to explore the conformational space by randomly or systematically varying the rotatable bonds.[5]
-
Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local energy minimum.
-
Clustering and Analysis: The resulting low-energy conformers are clustered based on structural similarity (e.g., RMSD) to identify the most populated conformational families.
-
Molecular Dynamics: To understand the dynamic behavior, an MD simulation can be run, where the molecule's trajectory is calculated over time by solving Newton's equations of motion. This can reveal the timescales of conformational changes.
-
Visualizations
Computational Workflow for Conformational Analysis
The following diagram illustrates a typical workflow for the theoretical study of molecular conformations.
References
Unveiling the Journey of 1-Biphenyl-2-Ylmethanamine: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Biphenyl-2-ylmethanamine, a seemingly simple aromatic amine, holds a significant position as a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its biphenyl scaffold is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic properties to a range of therapeutic agents. This in-depth technical guide navigates the historical landscape of this compound's discovery and provides a detailed examination of its synthesis, catering to researchers and professionals in drug development. While the precise moment of its first synthesis remains elusive in readily available literature, its presence in mid-20th-century chemical publications suggests a longer history than its recent applications in advanced drug discovery might indicate. This guide presents a comprehensive modern synthesis protocol, complete with characterization data and a logical workflow for its preparation.
Introduction: The Emergence of a Key Synthetic Intermediate
The biphenyl moiety is a cornerstone in the design of functional molecules, from liquid crystals to pharmaceuticals. The introduction of an aminomethyl group at the 2-position of the biphenyl system creates this compound (also known as 2-phenylbenzylamine or 2-aminomethylbiphenyl), a molecule primed for a multitude of chemical transformations. Its utility lies in its ability to serve as a nucleophile and a foundational scaffold for the construction of more elaborate structures.
While the initial discovery of this specific amine has not been pinpointed to a singular, seminal publication, its appearance in the chemical literature by the latter half of the 20th century, such as a mention in The Journal of Organic Chemistry in 1971, indicates its availability and use within the chemical community of that era. The historical synthesis of biphenyl compounds, in general, dates back to the early 1900s with methods like the Ullmann reaction providing a basis for the creation of various biphenyl derivatives. It is plausible that this compound was first prepared through the reduction of the corresponding nitrile or another functional group transformation, common practices in organic synthesis during that period.
Physicochemical Properties and Identification
A comprehensive understanding of a compound's physical and chemical characteristics is paramount for its application in synthesis. The table below summarizes the key identifiers and properties of this compound.
| Property | Value |
| IUPAC Name | (2-Phenylphenyl)methanamine |
| Synonyms | This compound, 2-Phenylbenzylamine, 2-Aminomethylbiphenyl |
| CAS Number | 1924-77-2 |
| Molecular Formula | C₁₃H₁₃N |
| Molecular Weight | 183.25 g/mol |
| Appearance | Yellow oil |
| Boiling Point | 106 °C at 1 mmHg |
A Modern Synthetic Protocol: Reduction of 2-Cyanobiphenyl
While the historical first synthesis remains to be definitively identified, a robust and well-documented modern procedure involves the reduction of 2-cyanobiphenyl. This method, detailed in the supporting information of a 2015 Beilstein Journal of Organic Chemistry article, provides a reliable route to the desired amine.
Experimental Methodology
The synthesis proceeds via the reduction of 2-cyanobiphenyl using a combination of lithium aluminum hydride (LAH) and aluminum chloride (AlCl₃).
Reaction Scheme:
Caption: Reduction of 2-cyanobiphenyl to this compound.
Step-by-Step Protocol:
-
Preparation of the Reducing Agent: To a stirred suspension of lithium aluminum hydride (3.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, aluminum chloride (3.0 equivalents) is carefully added portion-wise. The mixture is stirred vigorously for 20 minutes at the same temperature.
-
Reduction Reaction: A solution of 2-cyanobiphenyl (1.0 equivalent) in anhydrous THF is added dropwise to the prepared reducing agent mixture at 0 °C.
-
Reaction Monitoring and Work-up: The reaction is allowed to proceed for 16 hours. Upon completion, the reaction is cautiously quenched by the slow addition of water.
-
Isolation: The resulting mixture is concentrated under reduced pressure. A 1 M solution of sodium hydroxide is added to the residue and stirred until a white solid forms. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford the final product as a yellow oil.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques. The following table summarizes the characterization data as reported in the literature.
| Analysis Technique | Observed Data |
| TLC (Thin-Layer Chromatography) | Rf = 0.35 (hexanes/EtOAc 1:1 + 1% NEt₃) |
| IR (Infrared Spectroscopy) | νmax (cm⁻¹): 3353, 3286, 3057, 3020 |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | δ (ppm, DMSO-d₆): 7.40-7.30 (m, 9H), 3.62 (s, 2H) |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | δ (ppm, DMSO-d₆): 141.1, 140.9, 140.4, 129.4, 129.0, 128.2, 127.4, 127.0, 126.2, 43.2 |
| HRMS (High-Resolution Mass Spectrometry) | m/z [M]⁺ calcd for C₁₃H₁₃N: 183.1048; found: 183.1049 |
Logical Workflow for Synthesis and Analysis
The successful synthesis and characterization of this compound follow a logical progression of steps, from starting material acquisition to final product validation.
Caption: Workflow for the synthesis and analysis of this compound.
Conclusion and Future Outlook
This compound stands as a testament to the enduring importance of fundamental chemical building blocks in the advancement of science. While its precise historical origins may be nestled within the vast expanse of early 20th-century chemical literature, its contemporary relevance is undeniable. The detailed synthetic protocol and characterization data provided herein offer researchers a reliable pathway to access this valuable compound. As the quest for novel therapeutics and functional materials continues, the utility of this compound as a versatile synthetic intermediate is poised to expand, ensuring its continued significance in the landscape of organic chemistry and drug discovery. Further historical research into chemical archives may one day uncover the original report of this unassuming yet pivotal molecule.
Methodological & Application
Application Notes and Protocols: Biphenyl-Based Monophosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions
A-Note on "1-Biphenyl-2-Ylmethanamine" : Initial literature searches did not yield specific data or established protocols for the use of "this compound" as a ligand in palladium-catalyzed cross-coupling reactions. Therefore, these application notes will focus on the well-documented and widely utilized class of biphenyl-based monophosphine ligands , which share structural similarities and are pivotal in modern organic synthesis. The principles and protocols described herein provide a strong framework for understanding and applying this important class of ligands.
Introduction to Biphenyl-Based Monophosphine Ligands
Biphenyl-based monophosphine ligands are a class of bulky, electron-rich ligands that have revolutionized palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling (C-C bond formation) and the Buchwald-Hartwig amination (C-N bond formation).[1][2][3] Developed extensively by the research group of Stephen L. Buchwald, these ligands are characterized by a biphenyl backbone with a phosphine moiety, typically bearing bulky alkyl or aryl substituents.[4]
The key features of these ligands include their steric bulk and electron-donating ability, which promote the formation of highly active, monoligated palladium(0) species.[1][3][5] This facilitates crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to higher reaction rates, broader substrate scope, and milder reaction conditions.[1][2][4] Prominent examples of such ligands include XPhos, SPhos, and DavePhos.
Applications in Palladium-Catalyzed Cross-Coupling
Biphenyl-based monophosphine ligands are instrumental in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries. Their high efficiency and functional group tolerance make them suitable for the construction of biaryl and arylamine scaffolds, which are common motifs in biologically active compounds.[1][6]
-
Suzuki-Miyaura Coupling : These ligands enable the coupling of a wide range of aryl and heteroaryl halides (including chlorides) with boronic acids and their derivatives.[2][7] They are particularly effective for the synthesis of sterically hindered biaryls.[5]
-
Buchwald-Hartwig Amination : This reaction allows for the formation of C-N bonds by coupling aryl halides with a broad spectrum of amines, including primary and secondary amines, and even ammonia equivalents.[1][8][9] The use of biphenyl monophosphine ligands has significantly expanded the scope and utility of this transformation.[3][10]
Quantitative Data Summary
The following tables summarize representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions using biphenyl-based monophosphine ligands.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Boronic Acid | Ligand | Pd Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | XPhos | Pd(OAc)₂ (1) | K₃PO₄ | Toluene | 100 | 12 | 98 |
| 2 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | SPhos | Pd(OAc)₂ (1) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | SPhos | Pd₂(dba)₃ (1.5) | K₃PO₄ | Dioxane | 100 | 16 | 93 |
| 4 | 2-Chloropyridine | 3-Tolylboronic acid | XPhos | Pd(OAc)₂ (2) | K₃PO₄ | t-BuOH | 80 | 24 | 91 |
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Aryl Halide | Amine | Ligand | Pd Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ (1.5) | NaOtBu | Toluene | 100 | 6 | 94 |
| 2 | 4-Bromoanisole | Aniline | DavePhos | Pd(OAc)₂ (1) | NaOtBu | Toluene | 80 | 18 | 92 |
| 3 | 1-Bromo-3,5-dimethylbenzene | Cyclohexylamine | JohnPhos | [Pd₂(MeCN)₆][BF₄]₂ (1) | NaOtBu | Dioxane | 100 | 1 | 95 |
| 4 | 2-Bromopyridine | n-Butylamine | XPhos | Pd(OAc)₂ (2) | K₂CO₃ | t-BuOH | 110 | 24 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Catalyst Pre-formation (optional but recommended): In a nitrogen-filled glovebox, to a vial add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the biphenyl monophosphine ligand (1.2-2.4 mol%). Add a portion of the reaction solvent and stir for 10-15 minutes.
-
Reaction Setup: In a separate oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Reaction Execution: Add the pre-formed catalyst solution to the Schlenk flask, followed by the remaining solvent. Seal the flask and heat the reaction mixture with vigorous stirring to the specified temperature for the indicated time.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the biphenyl monophosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Addition of Reagents: Add the aryl halide (1.0 equiv.), the amine (1.1-1.2 equiv.), and the solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the tube and heat the mixture with stirring to the desired temperature for the specified duration. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The residue can be purified by silica gel chromatography.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
Application of 1-Biphenyl-2-Ylmethanamine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Biphenyl-2-ylmethanamine and its derivatives represent a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The biphenyl moiety provides a versatile platform for the design of therapeutic agents targeting a range of diseases. Its structural rigidity and the ability to introduce diverse functional groups allow for the fine-tuning of pharmacological properties. This document provides an overview of the key applications, quantitative biological data, and detailed experimental protocols for derivatives of the this compound scaffold. Biphenyl derivatives are recognized for their wide-ranging therapeutic potential, including antimicrobial, anti-diabetic, anti-proliferative, antioxidant, analgesic, and anti-inflammatory properties.[1][2][3]
Applications in Drug Discovery
The biphenyl scaffold is a cornerstone in the development of novel therapeutics for various diseases. Its derivatives have been investigated for their potential in oncology, neuroscience, and metabolic disorders.
Oncology
Biphenyl derivatives have emerged as promising candidates for cancer therapy, particularly as inhibitors of immune checkpoints and modulators of hormone receptors.
a) PD-1/PD-L1 Interaction Inhibitors:
Small molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction are of significant interest in immuno-oncology. The biphenyl structure serves as a core backbone for the design of such inhibitors.[4] Novel biphenyl derivatives bearing a cyclopropyl linkage have been synthesized and evaluated as potent PD-1/PD-L1 inhibitors.[5][6] One optimized compound, (1S,2S)-A25, demonstrated potent inhibitory activity against the PD-1/PD-L1 interaction.[5][6] Furthermore, novel biphenyl pyridines have been developed as potent small-molecule inhibitors of this interaction, with compound 24 showing significant in vivo antitumor activity.[7]
b) Androgen Receptor (AR) Degraders:
In the context of prostate cancer, particularly in cases of resistance to second-generation antiandrogens like enzalutamide, biphenyl derivatives are being explored as androgen receptor antagonists and degraders. These bifunctional agents can more completely block AR signaling pathways. A series of novel biphenyl derivatives have been discovered and optimized for this purpose, showing potent antiproliferative activity against prostate cancer cell lines.[8]
Quantitative Data for Anticancer Activity
| Compound | Target | Cell Line | Activity (IC50) | Reference |
| (1S,2S)-A25 | PD-1/PD-L1 Interaction | - | 0.029 µM | [5] |
| 16b | Anticancer (general) | HT-29 | 2.08 µM | [4] |
| 24 | PD-1/PD-L1 Interaction | - | 3.8 ± 0.3 nM | [7] |
Neuroscience
The biphenyl scaffold is a key structural motif in the development of agents targeting the central nervous system.
a) Dopamine Transporter (DAT) Inhibitors:
Derivatives of the biphenyl scaffold, specifically (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines, have been identified as novel and high-affinity atypical dopamine transporter inhibitors.[9] These compounds are being investigated for their potential in treating neuropsychiatric disorders.
b) NMDA Receptor Negative Allosteric Modulators (NAMs):
N-methyl-D-aspartate (NMDA) receptor antagonists are promising for the treatment of major depressive disorder. The biphenyl scaffold has been utilized to design NMDA negative allosteric modulators, with optimization leading to compounds with high potency.[10]
Quantitative Data for Neuroscience Applications
| Compound | Target | Activity (Ki or IC50) | Reference |
| 10a | Dopamine Transporter (DAT) | Ki = 418 nM | [9] |
| Biphenyl-based NAM | NMDA Receptor | IC50 = 50 nM | [10] |
Metabolic Disorders
Biphenyl derivatives have shown potential in the management of metabolic diseases like type 2 diabetes.
a) Dual PTP1B Inhibitors and AMPK Activators:
N-(4-biphenyl)methyl-N'-dialkylaminoethyl-2-iminobenzimidazoles have been synthesized as dual-target agents. These compounds simultaneously inhibit protein tyrosine phosphatase 1B (PTP1B) and activate AMP-activated kinase (AMPK), offering a promising approach for improving insulin sensitivity and lipid metabolism.[11]
Quantitative Data for Antidiabetic Activity
| Compound | Target | Activity | Reference |
| 7a | PTP1B and AMPK | Dual inhibitor and activator | [11] |
Experimental Protocols
Synthesis of Biphenyl Derivatives
The synthesis of functionalized biphenyls often involves cross-coupling reactions, with the Suzuki-Miyaura coupling being a widely used method.[12]
General Protocol for Suzuki-Miyaura Cross-Coupling:
This protocol describes a general method for the synthesis of biphenyl derivatives, which are valuable intermediates for drug synthesis.[13]
-
Reactants: A substituted phenylboronic acid or its ester is reacted with an aryl halide (e.g., bromobenzene or iodobenzene derivative).[2][12]
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is used.
-
Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is added.
-
Solvent: A mixture of an organic solvent (e.g., toluene, ethanol) and water is typically used.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified using column chromatography.
Example Synthesis of 2-(((4′-Chloro-[1,1′-biphenyl]-2-yl)methyl)thio)ethan-1-ol (6a): [9]
-
In a glass tube, suspend 5a (900 mg, 3.06 mmol) and 4-chlorobenzeneboronic acid (730 mg, 4.59 mmol) in degassed toluene (4 mL) and ethanol (4 mL).
-
Add Na₂CO₃ solution (2.7 M in H₂O, 3.06 mL).
-
Add Pd(PPh₃)₄ (354 mg, 0.31 mmol).
-
Seal the tube and stir the reaction mixture at 90 °C for 18 h.
-
Dilute the crude reaction mixture with ethyl acetate (10 mL), wash with brine (2 x 10 mL), and dry over MgSO₄.
-
Remove the solvent in vacuo to yield the crude product.
Biological Assays
PD-1/PD-L1 Inhibition Assay:
This assay is used to determine the ability of a compound to inhibit the interaction between PD-1 and PD-L1.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is commonly used. Recombinant human PD-L1 is coated onto a microplate.
-
Incubation: The test compound is incubated with biotinylated recombinant human PD-1.
-
Binding: The mixture is then added to the PD-L1 coated plate, allowing the PD-1/PD-L1 interaction to occur.
-
Detection: Streptavidin-HRP is added, which binds to the biotinylated PD-1. A substrate is then added, and the resulting colorimetric signal is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound.
Anticancer Activity Screening (MTT Assay): [14]
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[14]
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for 2-4 hours to allow viable cells to form formazan crystals.[14]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Visualizations
Caption: General experimental workflow for the development of biphenyl-based therapeutic agents.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a biphenyl derivative inhibitor.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. figshare.com [figshare.com]
- 8. Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP0606065A1 - Method for the preparation of biphenyl derivatives - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 1-Biphenyl-2-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The biphenyl moiety is a privileged scaffold in medicinal chemistry, known to engage in favorable interactions within the ATP-binding site of various kinases. This document provides detailed application notes and protocols for the synthesis of a putative kinase inhibitor library derived from the commercially available starting material, 1-Biphenyl-2-ylmethanamine .
These protocols will focus on the synthesis of substituted pyrimidine-based kinase inhibitors, a common core structure found in numerous approved and investigational drugs. The proposed synthetic route involves a nucleophilic aromatic substitution reaction, a robust and versatile method for the generation of diverse compound libraries. The target kinase class for these hypothetical inhibitors will be the Epidermal Growth Factor Receptor (EGFR) family, a well-validated target in oncology.
Data Presentation
The following table summarizes the biological activity of representative kinase inhibitors containing a biphenyl substructure, providing a reference for the potential efficacy of compounds synthesized from this compound.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line (for cellular assays) |
| Biphenyl-A | EGFR | 18 | - |
| Biphenyl-B | VEGFR-2 | 45 | - |
| Biphenyl-C | Src | 5.4 | - |
| Biphenyl-D | PDGFRα | 1.1 | - |
| Biphenyl-E | FGFR1 | 2.2 | - |
Note: The IC50 values presented are for illustrative purposes and are derived from public domain data for compounds with similar structural motifs. Actual values for newly synthesized compounds will require experimental determination.
Experimental Protocols
Protocol 1: Synthesis of N-(Biphenyl-2-ylmethyl)-4-chloro-6-methoxypyrimidin-2-amine (3)
This protocol describes the synthesis of a key intermediate by coupling this compound with 2,4-dichloro-6-methoxypyrimidine.
Materials:
-
This compound (1)
-
2,4-dichloro-6-methoxypyrimidine (2)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (2.0 eq).
-
Slowly add a solution of 2,4-dichloro-6-methoxypyrimidine (1.1 eq) in anhydrous DMF to the reaction mixture at room temperature.
-
Stir the reaction mixture at 60 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to afford the desired product 3 .
Protocol 2: Synthesis of a Library of N2-(Biphenyl-2-ylmethyl)-6-methoxy-N4-substituted-pyrimidine-2,4-diamine Derivatives (4a-n)
This protocol outlines the diversification of the intermediate 3 through a second nucleophilic aromatic substitution to generate a library of potential kinase inhibitors.
Materials:
-
N-(Biphenyl-2-ylmethyl)-4-chloro-6-methoxypyrimidin-2-amine (3)
-
A diverse panel of primary and secondary amines (e.g., anilines, benzylamines, piperazines, morpholines) (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography or preparative HPLC
Procedure:
-
In a reaction vial, combine N-(Biphenyl-2-ylmethyl)-4-chloro-6-methoxypyrimidin-2-amine (3) (1.0 eq), the desired amine (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous 1,4-dioxane to the vial.
-
Degas the mixture with argon for 10-15 minutes.
-
Seal the vial and heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final compounds 4a-n .
Protocol 3: In Vitro Kinase Inhibition Assay (EGFR)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against EGFR kinase.
Materials:
-
Synthesized inhibitor compounds (4a-n)
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the diluted inhibitor, and the Poly(Glu,Tyr) substrate.
-
Add the EGFR enzyme to the wells and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Synthetic workflow for kinase inhibitors.
Caption: EGFR signaling pathway and inhibitor action.
Application Notes and Protocols for Biphenyl-Based PD-1/PD-L1 Inhibitors
Introduction
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working on the discovery and evaluation of small-molecule inhibitors targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway. While the initial topic of interest was "1-Biphenyl-2-Ylmethanamine" derivatives, a comprehensive literature search did not yield specific public data on this scaffold for PD-1/PD-L1 inhibition. Therefore, these notes focus on the well-documented and structurally related class of biphenyl-based PD-1/PD-L1 inhibitors, which serve as an excellent and relevant model for this area of research.
The PD-1/PD-L1 pathway is a critical negative regulator of T-cell activation, and its blockade has revolutionized cancer immunotherapy.[1] Small-molecule inhibitors offer potential advantages over monoclonal antibodies, including oral bioavailability, improved tumor penetration, and lower production costs.[1] Biphenyl derivatives, notably those developed by Bristol-Myers Squibb, have been shown to effectively inhibit the PD-1/PD-L1 interaction by inducing dimerization of PD-L1, thus preventing its binding to PD-1.[2][3]
These notes will cover the underlying biology of the PD-1/PD-L1 pathway, the mechanism of action of biphenyl-based inhibitors, detailed experimental protocols for their evaluation, and a summary of representative data.
Biological Context and Mechanism of Action
The interaction between PD-1, expressed on activated T-cells, and its ligand PD-L1, often overexpressed on tumor cells, transmits an inhibitory signal that suppresses T-cell effector functions, allowing cancer cells to evade immune surveillance.[1][2] Small-molecule biphenyl-based inhibitors disrupt this interaction.
Signaling Pathway
The binding of PD-L1 on an antigen-presenting cell (or tumor cell) to the PD-1 receptor on a T-cell leads to the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This recruits the phosphatase SHP-2, which in turn dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) pathway, such as ZAP70 and PI3K, ultimately dampening the anti-tumor immune response. Biphenyl-based inhibitors physically block the PD-1/PD-L1 interaction, thereby preventing this inhibitory signaling cascade and restoring T-cell activity.
References
- 1. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Biphenyl and Amine Moieties in Organic Light-Emitting Diodes (OLEDs)
A Note on "1-Biphenyl-2-Ylmethanamine" : Extensive literature searches did not yield specific data on the application of "this compound" in organic light-emitting diodes. However, the constituent chemical groups of this molecule, namely the biphenyl and aminomethyl functionalities, are of significant interest in the design of materials for OLEDs. These application notes, therefore, focus on the established roles of these and structurally related moieties.
Application Notes: The Role of Biphenyl and Amine Derivatives in OLEDs
The performance of an OLED is critically dependent on the organic materials used in its various layers. The biphenyl unit is a common building block for host materials in the emissive layer, particularly for phosphorescent OLEDs, due to its high triplet energy. Amine derivatives are extensively used in the hole transport layer (HTL) for their excellent hole mobility.
1.1. Biphenyl Derivatives as Host Materials
Biphenyl derivatives are frequently employed as host materials in the emissive layer (EML) of phosphorescent OLEDs (PhOLEDs). For efficient energy transfer from the host to the guest emitter, the host material must have a higher triplet energy than the phosphorescent dopant. The rigid structure of the biphenyl core can be chemically modified to tune its electronic properties and achieve high triplet energies, making it particularly suitable for blue PhOLEDs.
Furthermore, biphenyl units can be incorporated into bipolar host materials. These materials possess both hole-transporting and electron-transporting moieties, which can lead to a more balanced charge injection and transport within the emissive layer, improving device efficiency and lifetime.[1][2] For instance, linking a hole-transporting carbazole unit to an electron-transporting triazine unit via a biphenyl spacer is a common strategy.[3]
Table 1: Performance of Selected Biphenyl-Based Host Materials in OLEDs
| Host Material Abbreviation | Emitter | External Quantum Efficiency (EQE) | Power Efficiency (lm/W) | Device Structure |
| MBPTRZ | FIrpic (blue) | 7.0% | 6.3 lm/W | ITO/HTL/EML/ETL/LiF/Al[3] |
| mDPPICz1 | Green Phosphor | 21.7% | 87.1 lm/W | Not Specified[1] |
| m-CzCN | FIrpic (blue) | 23.14% | Not Specified | ITO/TAPC/TCTA/m-CzCN:FIrpic/TPBi/LiF/Al[4] |
| BTBP | FIrpic (sky-blue) | 30.2% | 62.8 lm/W | ITO/TAPC/mCP/BTBP:FIrpic/DPPS/LiF/Al[5][6] |
1.2. Amine Derivatives in Hole Transport Layers (HTL)
Aromatic amines are the most common class of materials used for hole transport in OLEDs. The nitrogen lone pair facilitates the movement of positive charge carriers (holes) through a hopping mechanism. The HTL's role is to efficiently transport holes from the anode to the emissive layer while blocking electrons from passing to the anode, thereby promoting charge recombination in the desired layer.[7][8] Compounds like N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine (NPD) and various triarylamine derivatives are benchmarks in the field.[9] The aminomethyl group in "this compound" is a primary amine, which is less common in HTL materials than the tertiary amines typically used, but it could potentially serve as a synthetic handle to build more complex hole-transporting molecules.
1.3. Hypothetical Role of "this compound"
While not a documented OLED material, "this compound" could be envisioned as a precursor for more complex OLED materials. The primary amine group could be functionalized to attach other functional units, such as electron-withdrawing or electron-donating groups, to create novel host or transport materials. The biphenyl core provides a rigid and electronically active backbone.
Experimental Protocols
The following are generalized protocols for the synthesis of a biphenyl-containing material and the fabrication of a simple OLED device. These are intended as illustrative examples and would require optimization for specific materials and device architectures.
2.1. Protocol for Synthesis of a Biphenyl Derivative via Suzuki Coupling
This protocol describes a general method for the synthesis of biphenyl compounds, which are often precursors to more complex OLED materials.[10][11]
Materials:
-
Aryl halide (e.g., 2-bromobiphenyl)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, Ethanol, Water mixture)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide (1.0 eq) and arylboronic acid (1.2 eq) in the solvent mixture.
-
Add the base (2.0 eq) to the mixture.
-
Degas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (0.05 eq) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biphenyl derivative.
2.2. Protocol for Fabrication of a Multilayer OLED
This protocol outlines the basic steps for fabricating a simple multilayer OLED using vacuum thermal evaporation.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials for HTL, EML (host and guest), and Electron Transport Layer (ETL)
-
Metal for cathode (e.g., Aluminum)
-
Substrate cleaning solvents (e.g., Deionized water, Acetone, Isopropanol)
-
Vacuum thermal evaporation system
-
UV-Ozone cleaner
-
Glovebox system
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially without breaking the vacuum. A typical sequence would be:
-
Hole Transport Layer (HTL), e.g., NPD (~40 nm)
-
Emissive Layer (EML), co-evaporate the host material and the phosphorescent guest dopant at a specific ratio (e.g., 95:5), (~20 nm)
-
Electron Transport Layer (ETL), e.g., Alq₃ (~30 nm)
-
-
Deposit the cathode by evaporating a metal layer, e.g., a thin layer of LiF (~1 nm) followed by Aluminum (~100 nm).
-
-
Encapsulation:
-
Transfer the fabricated device to an inert atmosphere (e.g., a glovebox) without exposure to air or moisture.
-
Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from degradation.
-
-
Characterization:
-
Measure the current-voltage-luminance (J-V-L) characteristics of the device using a source meter and a photometer.
-
Measure the electroluminescence spectrum using a spectrometer.
-
Calculate the device efficiencies (current efficiency, power efficiency, and external quantum efficiency).
-
Visualizations
Diagram 1: Typical OLED Device Architecture
Caption: Structure of a multilayer OLED showing the position of amine-based HTL and biphenyl-based EML.
Diagram 2: Hypothetical Synthesis Workflow
Caption: A hypothetical workflow for synthesizing a novel OLED material from a biphenylmethanamine precursor.
Diagram 3: OLED Fabrication and Testing Workflow
Caption: Workflow for the fabrication and characterization of an OLED device.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Bipolar host materials for high-efficiency blue phosphorescent and delayed-fluorescence OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Organometallic complexes as hole-transporting materials in organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Synthesis of 1-Biphenyl-2-Ylmethanamine via Suzuki-Miyaura Reaction
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This application note provides a detailed experimental protocol for the synthesis of 1-Biphenyl-2-Ylmethanamine, a valuable building block in medicinal chemistry and materials science. The synthesis involves a palladium-catalyzed Suzuki-Miyaura coupling between an N-protected 2-(aminomethyl)phenylboronic acid and an aryl halide, followed by deprotection. A critical aspect of this protocol is the protection of the primary amine, as studies have shown that this significantly improves reaction efficiency.[1]
Key Experimental Considerations
Successful synthesis of this compound via the Suzuki-Miyaura reaction is dependent on several key factors:
-
Amine Protection: The primary amine of the 2-(aminomethyl)phenylboronic acid starting material should be protected to achieve higher yields and shorter reaction times. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.[1]
-
Catalyst System: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst such as Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is used to catalyze the reaction. The choice of phosphine ligand is also crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Base: A base is required to activate the boronic acid for the transmetalation step. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed.
-
Solvent: A mixture of an organic solvent and water is often used. Common organic solvents include tetrahydrofuran (THF), 1,4-dioxane, and toluene. The aqueous phase helps to dissolve the inorganic base.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.
Experimental Protocols
This protocol is divided into three main stages:
-
N-Boc Protection of 2-(Aminomethyl)phenylboronic Acid
-
Suzuki-Miyaura Coupling Reaction
-
Boc Deprotection to Yield this compound
Protocol 1: N-Boc Protection of 2-(Aminomethyl)phenylboronic Acid
Materials and Reagents:
-
2-(Aminomethyl)phenylboronic acid hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-(aminomethyl)phenylboronic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), remove the 1,4-dioxane using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-(aminomethyl)phenylboronic acid.
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-2-(aminomethyl)phenylboronic Acid with Phenyl Bromide
Materials and Reagents:
-
N-Boc-2-(aminomethyl)phenylboronic acid
-
Phenyl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add N-Boc-2-(aminomethyl)phenylboronic acid (1.2 eq), phenyl bromide (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain N-Boc-1-biphenyl-2-ylmethanamine.
Protocol 3: Boc Deprotection to Yield this compound
Materials and Reagents:
-
N-Boc-1-biphenyl-2-ylmethanamine
-
Hydrochloric acid (HCl) in 1,4-dioxane (e.g., 4 M solution) or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane or Ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve N-Boc-1-biphenyl-2-ylmethanamine (1.0 eq) in a minimal amount of 1,4-dioxane or dichloromethane.
-
Add a solution of HCl in 1,4-dioxane (excess, e.g., 10 eq) or trifluoroacetic acid (excess, e.g., 10 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Data Presentation
The following table summarizes the effect of amine protection on the yield of the Suzuki-Miyaura coupling reaction, based on findings for similar substrates.[1]
| Entry | Amine Protecting Group | Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Moderate |
| 2 | Boc | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | High |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Functionalization of 1-Biphenyl-2-Ylmethanamine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of 1-Biphenyl-2-Ylmethanamine, a versatile scaffold for the development of novel therapeutics. The protocols detailed herein focus on two primary synthetic strategies: N-acylation for the synthesis of amide derivatives and reductive amination for the generation of substituted secondary amines. These functionalization approaches are broadly applicable in the pursuit of drug candidates targeting a range of biological pathways, including immune checkpoints and neurotransmitter receptors.
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating interactions with biological targets. This compound, with its primary amine handle, serves as an excellent starting point for the construction of diverse chemical libraries for drug discovery. Functionalization at this position can significantly impact the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles.
Key Functionalization Strategies
Two robust and widely applicable methods for the derivatization of this compound are N-acylation and reductive amination.
-
N-Acylation (Amide Bond Formation): This reaction couples the primary amine of this compound with a carboxylic acid to form a stable amide bond. This approach is ideal for introducing a wide array of substituents, mimicking peptide bonds, and exploring structure-activity relationships (SAR).
-
Reductive Amination: This two-step, one-pot reaction involves the formation of an imine or iminium ion intermediate between this compound and an aldehyde or ketone, which is then reduced to the corresponding secondary amine. This method is highly effective for installing alkyl and aryl-alkyl groups.
Data Presentation: Biological Activities of Functionalized Biphenyl Derivatives
The following tables summarize quantitative data for various biphenyl derivatives, highlighting their potential in different therapeutic areas. While not all compounds are direct derivatives of this compound, they share the core biphenyl scaffold and provide valuable insights into the SAR of this chemical class.
Table 1: Biphenyl Derivatives as PD-1/PD-L1 Interaction Inhibitors
| Compound ID | Structure | Assay | IC50 (nM) | EC50 (nM) | Reference |
| 1 | Biphenyl derivative | HTRF | 1.02 | - | [1] |
| 2 | Biphenyl derivative | Cell-based | - | 3.2 | [1] |
| BMS-202 | Biphenyl derivative with an amide linker | HTRF | 18 | - | [2] |
| HD10 | 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivative | HTRF | 3.1 | - | [3] |
| (1S,2S)-A25 | Biphenyl derivative with a cyclopropyl linkage | HTRF | 29 | - | [4][5] |
Table 2: Biphenyl-based NMDA Receptor Negative Allosteric Modulators
| Compound ID | Structure | Assay | IC50 (nM) | Reference |
| 10a (Hit) | Biphenyl-based NAM | Electrophysiology | 5000 | [6] |
| 10h (Optimized) | Biphenyl-based NAM | Electrophysiology | 50 | [6] |
Table 3: Antiproliferative Activity of Biphenyl Derivatives in Cancer Cell Lines
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 12j-4 | Biphenyl derivative | MDA-MB-231 (Breast Cancer) | 2.68 | [2] |
| DPDQ-3a | Diphenyldiquinoline derivative | A549 (Lung), DLD1 (Colorectal), MCF-7 (Breast) | < Cisplatin | [7] |
Experimental Protocols
Protocol 1: N-Acylation of this compound using HATU
This protocol describes a general method for the amide coupling of this compound with a carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x volumes) and brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acylated product.
Protocol 2: Reductive Amination of an Aldehyde with this compound
This protocol outlines a one-pot procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Aldehyde of interest (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.1 eq) and the aldehyde (1.0 eq) in anhydrous DCM or DCE.
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired secondary amine.
Visualizations
Signaling Pathway Diagram
References
- 1. | BioWorld [bioworld.com]
- 2. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Biphenyl-2-Ylmethanamine-Based Charge Transport Materials
Audience: Researchers, scientists, and drug development professionals exploring advanced materials for electronic applications.
Introduction
Materials based on the 1-biphenyl-2-ylmethanamine scaffold and its broader class of biphenyl-containing triarylamines are pivotal in the advancement of organic electronics. Their rigid, propeller-like molecular structures inhibit crystallization, leading to the formation of stable amorphous films with excellent charge-transport properties. These characteristics make them ideal candidates for hole transport layers (HTLs) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs), where they facilitate efficient charge injection and transport, thereby enhancing device performance and longevity.
This document provides detailed application notes and experimental protocols for two exemplary biphenyl-containing triarylamine-based hole transport materials: N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB) , a workhorse in the OLED industry, and N4,N4,N4",N4"-tetra([1,1'-biphenyl]-4-yl)-[1,1':4',1"-terphenyl]-4,4"-diamine (TaTm) , a promising material for high-performance perovskite solar cells.
Data Presentation: Material Properties and Device Performance
The following tables summarize the key quantitative data for NPB and TaTm, facilitating a direct comparison of their properties and performance in their respective applications.
Table 1: Material Properties of NPB and TaTm
| Property | N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB) | N4,N4,N4",N4"-tetra([1,1'-biphenyl]-4-yl)-[1,1':4',1"-terphenyl]-4,4"-diamine (TaTm) |
| Molecular Formula | C44H32N2 | C66H48N2 |
| Molecular Weight | 588.74 g/mol | 877.1 g/mol |
| Highest Occupied Molecular Orbital (HOMO) | -5.4 eV[1] | -5.40 eV[2] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.4 eV[1] | -2.35 eV[2] |
| Hole Mobility (μh) | 10⁻⁴ to 10⁻³ cm²V⁻¹s⁻¹[1] | 4 x 10⁻³ cm²V⁻¹s⁻¹[2] |
| Glass Transition Temperature (Tg) | 95 °C | High thermal stability |
Table 2: Device Performance with NPB and TaTm as Hole Transport Layers
| Device Type | Key Performance Metric | Value | Reference Device Structure |
| OLED | Maximum Luminance | 32,290 cd/m² | ITO/Me-4PACz (1 nm)/NPB (30 nm)/Alq3 (50 nm)/LiF (0.5 nm)/Al (80 nm)[3] |
| Maximum External Quantum Efficiency (EQE) | 1.77% | ITO/Me-4PACz (1 nm)/NPB (30 nm)/Alq3 (50 nm)/LiF (0.5 nm)/Al (80 nm)[3] | |
| Perovskite Solar Cell | Power Conversion Efficiency (PCE) | 14.73% | ITO/NPA/TaTm (HTL)/Triple-Graded Perovskite/C60 (ETL)/Cathode[4] |
| Open-Circuit Voltage (Voc) | 0.835 V | ITO/NPA/TaTm (HTL)/Triple-Graded Perovskite/C60 (ETL)/Cathode[4] | |
| Short-Circuit Current Density (Jsc) | 21.43 mA cm⁻² | ITO/NPA/TaTm (HTL)/Triple-Graded Perovskite/C60 (ETL)/Cathode[4] | |
| Fill Factor (FF) | 82.37% | ITO/NPA/TaTm (HTL)/Triple-Graded Perovskite/C60 (ETL)/Cathode[4] |
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB)
This protocol describes a typical Buchwald-Hartwig amination reaction for the synthesis of NPB.
Materials:
-
N,N'-diphenylbenzidine
-
1-Bromonaphthalene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine
-
Sodium tert-butoxide
-
Anhydrous toluene
Procedure:
-
In a nitrogen-filled glovebox, add N,N'-diphenylbenzidine, 1-bromonaphthalene (2.2 equivalents), sodium tert-butoxide (2.5 equivalents), and a catalytic amount of Pd₂(dba)₃ and tri(o-tolyl)phosphine to a dry Schlenk flask.
-
Add anhydrous toluene to the flask and degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with dichloromethane or chloroform, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.
-
Further purify the product by sublimation to obtain high-purity NPB suitable for device fabrication.
Protocol 2: Synthesis of N4,N4,N4",N4"-tetra([1,1'-biphenyl]-4-yl)-[1,1':4',1"-terphenyl]-4,4"-diamine (TaTm)
This protocol outlines a Suzuki coupling reaction followed by a Buchwald-Hartwig amination to synthesize TaTm.
Materials:
-
4,4''-Dibromo-p-terphenyl
-
4-Biphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate
-
Toluene, Ethanol, Water
-
N,N'-di([1,1'-biphenyl]-4-yl)amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)
-
Sodium tert-butoxide
Procedure: Part A: Synthesis of 4,4''-di([1,1'-biphenyl]-4-yl)-[1,1':4',1''-terphenyl]
-
In a round-bottom flask, dissolve 4,4''-dibromo-p-terphenyl and 4-biphenylboronic acid (2.2 equivalents) in a 3:1 mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (2 M, 4 equivalents).
-
Degas the mixture with nitrogen for 30 minutes.
-
Add a catalytic amount of Pd(PPh₃)₄ and heat the reaction to reflux for 24 hours.
-
Cool the reaction, separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Part B: Synthesis of TaTm
-
In a nitrogen-filled glovebox, combine the product from Part A, N,N'-di([1,1'-biphenyl]-4-yl)amine (2.2 equivalents), sodium tert-butoxide (2.5 equivalents), Pd(OAc)₂, and tBuXPhos in a Schlenk flask.
-
Add anhydrous toluene and degas the mixture.
-
Heat the reaction mixture to 100-110 °C for 24-48 hours.
-
Cool the reaction and purify the product using similar extraction and chromatography methods as described for NPB, followed by sublimation for high purity.
Device Fabrication Protocols
Protocol 3: Fabrication of an OLED with an NPB Hole Transport Layer
This protocol describes the fabrication of a multilayer OLED using thermal evaporation.
Procedure:
-
Substrate Cleaning:
-
Sequentially clean pre-patterned indium tin oxide (ITO) coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Layer Deposition (in a high-vacuum thermal evaporation chamber, <10⁻⁶ Torr):
-
Hole Injection Layer (HIL) (Optional but recommended): Deposit a thin layer (e.g., 10 nm) of a suitable HIL material like 4,4′,4″-Tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA).
-
Hole Transport Layer (HTL): Deposit NPB at a rate of 1-2 Å/s to a thickness of 30-60 nm.
-
Emissive Layer (EML): Deposit the emissive material (e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃)) to a thickness of 30-60 nm. For phosphorescent OLEDs, co-evaporate a host material with a phosphorescent dopant.
-
Electron Transport Layer (ETL): Deposit a suitable ETL material (e.g., Alq₃ or 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB)) to a thickness of 30-50 nm.
-
Electron Injection Layer (EIL): Deposit a thin layer (0.5-1 nm) of lithium fluoride (LiF) at a rate of 0.1-0.2 Å/s.
-
Cathode: Deposit a 100-150 nm thick layer of aluminum (Al) at a rate of 5-10 Å/s.
-
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Protocol 4: Fabrication of a Perovskite Solar Cell with a TaTm Hole Transport Layer
This protocol details the fabrication of an inverted (p-i-n) perovskite solar cell.
Procedure:
-
Substrate Preparation:
-
Clean patterned ITO-coated glass substrates as described in Protocol 3.
-
-
Hole Transport Layer Deposition:
-
Deposit a 10 nm layer of TaTm by thermal evaporation. For enhanced conductivity, a p-type dopant like 2,2'-(perfluoronaphthalene-2,6-diylidene)dimalononitrile (F6-TCNNQ) can be co-evaporated with TaTm for the initial few nanometers to form a hole injection layer.[5]
-
-
Perovskite Layer Deposition (in a nitrogen-filled glovebox):
-
Prepare a perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in a mixed solvent of DMF and DMSO).
-
Spin-coat the perovskite solution onto the TaTm layer. The spin-coating parameters (speed and duration) should be optimized for the specific perovskite composition.
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization and form a uniform perovskite film.
-
Anneal the perovskite film on a hotplate (e.g., at 100-150 °C for 10-30 minutes).
-
-
Electron Transport Layer Deposition:
-
Deposit a 20-30 nm layer of an electron transport material like fullerene (C60) or phenyl-C61-butyric acid methyl ester (PCBM) via thermal evaporation or spin-coating.
-
-
Buffer Layer and Top Electrode Deposition:
-
Deposit a thin buffer layer (e.g., 5-10 nm of Bathocuproine (BCP)) by thermal evaporation.
-
Deposit a transparent conducting oxide (e.g., ITO or IZO) or a metal top electrode (e.g., 100 nm of silver or gold) by sputtering or thermal evaporation.
-
Visualizations
Caption: Synthesis workflow for NPB via Buchwald-Hartwig amination.
Caption: Workflow for fabricating a multilayer OLED with an NPB HTL.
Caption: Fabrication workflow for an inverted perovskite solar cell with a TaTm HTL.
References
Application Note: Protocol for the Characterization of Novel 1-Biphenyl-2-Ylmethanamine Derivatives as Selective BAR1 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction The 1-Biphenyl-2-Ylmethanamine scaffold represents a promising chemical starting point for the development of novel therapeutics. This document outlines a comprehensive protocol for the characterization of new derivatives targeting the "Biphenyl Amine Receptor 1" (BAR1), a Gq-coupled receptor implicated in neuro-inflammatory processes. The following protocols detail the necessary steps for evaluating the physicochemical properties, in vitro pharmacology, and preliminary ADME characteristics of these novel compounds to identify promising candidates for further development.
Physicochemical and ADME Profiling
A fundamental step in early drug discovery is the assessment of a compound's physicochemical properties and its behavior in biological systems. These characteristics are crucial for understanding a compound's potential for oral bioavailability and overall drug-likeness. Key parameters include aqueous solubility, lipophilicity (LogP), and metabolic stability.
Table 1: Summary of Physicochemical and Preliminary ADME Data
| Compound ID | BAR1 Ki (nM) | BAR1 IC50 (nM) (IP1 Assay) | Kinetic Solubility (µM at pH 7.4) | Metabolic Stability (t½, human liver microsomes, min) |
| BPYM-01 | 15.2 | 45.8 | 112.5 | 45 |
| BPYM-02 | 2.1 | 8.3 | 25.1 | >60 |
| BPYM-03 | 58.9 | 150.2 | >200 | 18 |
| Control | 5.5 | 12.1 | 88.0 | 55 |
In Vitro Biological Characterization
The biological activity of the novel derivatives is assessed through a series of in vitro assays designed to determine their affinity for the BAR1 receptor and their functional effect on its signaling pathway.
Binding Affinity
A competitive radioligand binding assay is employed to determine the affinity (expressed as the inhibition constant, Ki) of the test compounds for the BAR1 receptor. This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Functional Antagonism
Since BAR1 is a Gq-coupled receptor, its activation leads to the stimulation of phospholipase C (PLC) and the subsequent production of inositol phosphates. An Inositol Monophosphate (IP1) accumulation assay is used to measure the functional antagonism of the derivatives. Compounds are tested for their ability to inhibit the IP1 production stimulated by a known BAR1 agonist.
Detailed Experimental Protocols
Protocol 1: BAR1 Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the BAR1 receptor.
Materials:
-
HEK293 cells stably expressing human BAR1.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Radioligand: [³H]-BPYM-00 (a fictional high-affinity BAR1 ligand), 2.5 nM.
-
Non-specific control: 10 µM of a known, unlabeled BAR1 antagonist.
-
Test Compounds: 10 mM stock in 100% DMSO, serially diluted.
-
96-well microplates and filter mats (GF/C).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-hBAR1 cells via homogenization and centrifugation. Resuspend the membrane pellet in Binding Buffer to a final concentration of 10 µ g/well .
-
In a 96-well plate, add 25 µL of Binding Buffer (for total binding) or 25 µL of non-specific control (for non-specific binding).
-
Add 25 µL of serially diluted test compounds to the remaining wells.
-
Add 50 µL of [³H]-BPYM-00 radioligand to all wells.
-
Add 125 µL of the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through a GF/C filter mat using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold Binding Buffer.
-
Dry the filter mats, place them in a scintillation bag with scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of specific binding for each compound concentration and determine the IC50 value using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: IP1 Accumulation Functional Assay (Antagonist Mode)
Objective: To measure the functional potency (IC50) of test compounds in blocking agonist-induced BAR1 signaling.
Materials:
-
CHO-K1 cells stably expressing human BAR1.
-
Assay Buffer: 1x HBSS, 20 mM HEPES, 500 µM IBMX, pH 7.4.
-
BAR1 Agonist: Known BAR1 agonist at EC80 concentration.
-
Test Compounds: 10 mM stock in 100% DMSO, serially diluted.
-
IP-One Gq HTRF Assay Kit (Cisbio).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Seed CHO-K1-hBAR1 cells in a 384-well plate and grow overnight.
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
Aspirate the culture medium from the cells and add 10 µL of the diluted test compounds.
-
Incubate for 30 minutes at 37°C.
-
Add 10 µL of the BAR1 agonist (at its pre-determined EC80 concentration) to all wells except the basal control.
-
Incubate for 60 minutes at 37°C.
-
Lyse the cells and detect IP1 accumulation by adding 10 µL of IP1-d2 conjugate followed by 10 µL of Anti-IP1 Cryptate conjugate, as per the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and plot the dose-response curve to determine the IC50 value for each compound.
Visualized Workflows and Pathways
Troubleshooting & Optimization
optimization of reaction conditions for "1-Biphenyl-2-Ylmethanamine" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Biphenyl-2-ylmethanamine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a two-step process:
-
Suzuki-Miyaura Cross-Coupling: Formation of the biphenyl core by coupling 2-bromobenzonitrile with phenylboronic acid. This reaction typically utilizes a palladium catalyst.
-
Reduction of the Nitrile: The resulting 2-cyanobiphenyl is then reduced to the desired this compound. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Q2: Which palladium catalyst is best for the Suzuki-Miyaura coupling step?
The choice of catalyst can significantly impact yield and reaction time. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used and effective catalyst for this type of coupling.[1] Other phosphine-ligated palladium complexes can also be employed.
Q3: What are the critical parameters to control during the Suzuki-Miyaura coupling reaction?
Key parameters to optimize include:
-
Catalyst Loading: Typically, 1-5 mol% of the palladium catalyst is sufficient. Higher loadings may not significantly improve yield and increase costs.
-
Base: An inorganic base is required to activate the boronic acid. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices.[1][2]
-
Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is often used to dissolve both the organic and inorganic reagents.[1][2]
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate, often to the reflux temperature of the solvent.
Q4: What are the potential side reactions during the reduction of 2-cyanobiphenyl?
When using strong reducing agents like LiAlH₄, over-reduction is a possibility, though less likely for a nitrile. The primary concern is ensuring the complete reduction of the nitrile to the primary amine. Incomplete reduction can lead to the formation of aldehydes or other intermediates. Careful control of stoichiometry and reaction temperature is crucial.
Q5: How can I purify the final product, this compound?
Purification is typically achieved through column chromatography on silica gel.[3][4] The polarity of the eluent can be adjusted to effectively separate the desired amine from any unreacted starting materials or byproducts. Acid-base extraction can also be a useful technique to isolate the basic amine product from non-basic impurities.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Suzuki Coupling | Inactive catalyst | Ensure the palladium catalyst is not old or degraded. Consider using a freshly opened bottle or a different batch. |
| Insufficient base | The base is crucial for the catalytic cycle. Ensure the base is anhydrous and used in sufficient stoichiometric excess (typically 2-3 equivalents). | |
| Poor quality of reagents | Use high-purity starting materials (2-bromobenzonitrile and phenylboronic acid). Impurities can interfere with the catalyst. | |
| Suboptimal temperature | The reaction may require higher temperatures to proceed efficiently. If the reaction is sluggish, consider increasing the temperature, ensuring it does not exceed the decomposition temperature of the reactants or catalyst. | |
| Incomplete Nitrile Reduction | Insufficient reducing agent | Ensure at least a stoichiometric amount of the reducing agent is used. For powerful hydrides like LiAlH₄, a slight excess is often employed. |
| Low reaction temperature | Some reductions require elevated temperatures to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) and consider gentle heating if the reaction stalls. | |
| Deactivated catalyst (for hydrogenation) | If using catalytic hydrogenation, the catalyst (e.g., Pd/C) may be poisoned. Ensure the starting material and solvent are free of catalyst poisons like sulfur compounds. | |
| Presence of Impurities in Final Product | Unreacted starting materials | Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Monitor progress with TLC. |
| Formation of byproducts | In the Suzuki coupling, homocoupling of the boronic acid can occur. Adjusting the reaction conditions, such as the base and solvent, can minimize this. During reduction, careful control of the reducing agent addition and temperature can prevent side reactions. | |
| Difficult purification | The polarity of the product may be similar to that of an impurity. Experiment with different solvent systems for column chromatography. Consider derivatization to change the polarity for easier separation, followed by removal of the protecting group. |
Experimental Protocols
1. Synthesis of 2-Cyanobiphenyl via Suzuki-Miyaura Coupling
-
Reagents: 2-bromobenzonitrile, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), toluene, and water.
-
Procedure:
-
In a round-bottom flask, combine 2-bromobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (0.03 eq) under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).
-
2. Synthesis of this compound via Nitrile Reduction
-
Reagents: 2-cyanobiphenyl, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-cyanobiphenyl (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify by column chromatography on silica gel if necessary.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Synthesis of <i>N, N</i>-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry [arabjchem.org]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2-Aminomethylbiphenyl
Welcome to the Technical Support Center for the synthesis of 2-aminomethylbiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for improving the yield and purity of 2-aminomethylbiphenyl.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 2-aminomethylbiphenyl, offering potential causes and solutions in a question-and-answer format.
Q1: My Gabriel synthesis of 2-aminomethylbiphenyl is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the Gabriel synthesis of 2-aminomethylbiphenyl, which proceeds via the reaction of 2-(bromomethyl)biphenyl with potassium phthalimide, are a common issue. Several factors can contribute to this problem:
-
Incomplete reaction of 2-(bromomethyl)biphenyl: The SN2 reaction between potassium phthalimide and 2-(bromomethyl)biphenyl may be slow or incomplete.
-
Solution: Ensure anhydrous reaction conditions, as phthalimide anion is a strong base and can be protonated by water. Use a high-purity polar aprotic solvent such as DMF or DMSO to improve the solubility of potassium phthalimide and accelerate the reaction.[1] Consider increasing the reaction temperature or time, monitoring the progress by TLC.
-
-
Side reactions of the benzylic bromide: 2-(Bromomethyl)biphenyl is a reactive benzylic halide and can undergo side reactions such as elimination or hydrolysis.
-
Solution: Maintain a moderate reaction temperature to minimize elimination. Ensure all reagents and solvents are free of water to prevent hydrolysis of the starting material.
-
-
Inefficient cleavage of the N-substituted phthalimide: The final step of liberating the amine from the phthalimide intermediate can be problematic.
-
Solution: Hydrazinolysis (the Ing-Manske procedure) is often more effective and milder than acidic or basic hydrolysis.[1][2] Use an excess of hydrazine hydrate in a suitable solvent like ethanol and ensure sufficient reaction time for complete cleavage. The phthalhydrazide byproduct can sometimes be difficult to remove completely.[2]
-
Q2: I am attempting the reduction of 2-phenylbenzonitrile to 2-aminomethylbiphenyl, but the reaction is sluggish and produces significant side products. How can I optimize this reduction?
A2: The reduction of nitriles, especially sterically hindered ones like 2-phenylbenzonitrile, can present challenges. Here are key areas to troubleshoot:
-
Choice of Reducing Agent: The effectiveness of the reducing agent is paramount.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent for nitriles.[3][4] However, incomplete reduction can occur if the reagent has degraded due to exposure to moisture.
-
Solution: Use a fresh, high-quality batch of LiAlH₄. Ensure the reaction is performed under strictly anhydrous conditions using dry solvents (e.g., diethyl ether or THF).
-
-
Catalytic Hydrogenation: This method can also be employed but may lead to the formation of secondary and tertiary amines as byproducts.[5]
-
Solution: The choice of catalyst (e.g., Raney Nickel, Palladium on carbon) and reaction conditions (pressure, temperature, solvent) is crucial.[5] The addition of ammonia to the reaction mixture can help suppress the formation of secondary and tertiary amines.
-
-
-
Reaction Conditions:
-
Temperature: While some reductions proceed at room temperature, heating may be necessary to drive the reaction to completion, especially with a sterically hindered nitrile.
-
Solvent: The starting material must be fully soluble in the reaction solvent.
-
-
Side Products: The primary side products in nitrile reduction are secondary and tertiary amines, formed from the reaction of the intermediate imine with the product amine.[5]
-
Solution: Using a large excess of the reducing agent can help to quickly reduce the intermediate imine before it can react with the product. As mentioned, for catalytic hydrogenation, the addition of ammonia can minimize these side reactions.
-
Q3: My Hofmann rearrangement of 2-phenylphenylacetamide to produce 2-aminomethylbiphenyl is giving a poor yield. What are the common pitfalls?
A3: The Hofmann rearrangement is a useful method for converting primary amides to primary amines with one less carbon atom, but it can be sensitive to reaction conditions.[6][7]
-
Incomplete N-bromination: The initial step of forming the N-bromoamide may not go to completion.
-
Solution: Ensure the use of a fresh solution of sodium hypobromite (formed in situ from bromine and a strong base like sodium hydroxide). The reaction is typically performed at low temperatures to avoid side reactions.
-
-
Side Reactions of the Isocyanate Intermediate: The intermediate isocyanate can react with nucleophiles other than water.
-
Solution: Ensure that the reaction is performed in an aqueous medium to facilitate the hydrolysis of the isocyanate to the desired amine. If other nucleophiles are present, they may compete with water.
-
-
Substrate Solubility: 2-Phenylphenylacetamide may have limited solubility in the aqueous basic solution.
-
Solution: The use of a co-solvent that is miscible with water and can dissolve the amide may be necessary. However, the co-solvent should not react with the reagents.
-
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the typical yields for different synthetic routes to 2-aminomethylbiphenyl. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Purity Concerns |
| Gabriel Synthesis | 2-(Bromomethyl)biphenyl | 1. Potassium phthalimide 2. Hydrazine hydrate | 60-75% | Phthalhydrazide byproduct can be difficult to remove completely. |
| Nitrile Reduction | 2-Phenylbenzonitrile | Lithium aluminum hydride (LiAlH₄) | 70-85% | Potential for secondary and tertiary amine impurities if reaction is not optimized. |
| Hofmann Rearrangement | 2-Phenylphenylacetamide | Bromine, Sodium hydroxide | 40-60% | Potential for over-oxidation and other side reactions, leading to lower yields and purification challenges.[8] |
Experimental Protocols
Protocol 1: Gabriel Synthesis of 2-Aminomethylbiphenyl
This protocol describes the synthesis of 2-aminomethylbiphenyl from 2-(bromomethyl)biphenyl via the Gabriel synthesis.
Step 1: Synthesis of N-(2-Biphenylmethyl)phthalimide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Add a solution of 2-(bromomethyl)biphenyl (1.0 equivalent) in anhydrous DMF dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain crude N-(2-biphenylmethyl)phthalimide.
Step 2: Hydrazinolysis to 2-Aminomethylbiphenyl
-
Suspend the crude N-(2-biphenylmethyl)phthalimide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (10 equivalents) to the suspension.
-
Heat the mixture to reflux and maintain for 4-8 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the amine and precipitate any remaining phthalhydrazide.
-
Filter off the phthalhydrazide.
-
Make the filtrate basic with a concentrated sodium hydroxide solution to precipitate the free amine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-aminomethylbiphenyl.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of 2-Phenylbenzonitrile to 2-Aminomethylbiphenyl
This protocol details the reduction of 2-phenylbenzonitrile using lithium aluminum hydride.
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-phenylbenzonitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash it with diethyl ether or THF.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-aminomethylbiphenyl.
-
Purify the product by column chromatography.
Visualizations
Experimental Workflow: Gabriel Synthesis
Caption: Workflow for the Gabriel synthesis of 2-aminomethylbiphenyl.
Logical Relationship: Troubleshooting Nitrile Reduction
Caption: Troubleshooting logic for the reduction of 2-phenylbenzonitrile.
References
- 1. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Biphenyl-2-Ylmethanamine and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Biphenyl-2-Ylmethanamine and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and its derivatives.
Issue 1: Poor Separation or Peak Tailing during Silica Gel Column Chromatography
Problem: The target amine streaks down the column, leading to broad peaks and poor separation from impurities. This is a common issue when purifying basic amines on acidic silica gel.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporate a small percentage of a volatile base into your eluent system to neutralize the acidic silanol groups on the silica surface. Triethylamine (Et₃N) at 0.5-2% is a common choice.[1] Ammonium hydroxide can also be used.
-
Optimize Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. Common systems for compounds of intermediate polarity include ethyl acetate/hexane and dichloromethane/methanol.
-
-
Stationary Phase Modification:
-
Use Deactivated Silica: Prepare a slurry of silica gel in your chosen eluent system containing triethylamine and pack the column with this mixture. This pre-neutralizes the silica.
-
Switch to a Different Stationary Phase: Consider using basic alumina or an amine-functionalized silica gel column, which are more compatible with basic compounds.[2]
-
-
Sample Loading:
-
Dry Loading: If the compound is not highly soluble in the initial eluent, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Minimize Loading Volume: Dissolve the sample in a minimal amount of the initial mobile phase to ensure a narrow starting band.
-
Issue 2: Compound "Oils Out" During Recrystallization
Problem: Instead of forming solid crystals upon cooling, the compound separates as an oil. This prevents effective purification.
Troubleshooting Steps:
-
Optimize Cooling Rate:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Rapid cooling in an ice bath can promote oiling. Once at room temperature, cooling can be continued in an ice bath.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus to induce crystal nucleation.
-
-
Solvent System Adjustment:
-
Increase Solvent Volume: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture and reheat to dissolve. Then, attempt to recrystallize again.
-
Change Solvent or Use a Co-solvent System: The chosen solvent may not be ideal. Experiment with different solvents or a two-solvent system.[3][4][5][6][7] In a two-solvent system, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added dropwise until the solution becomes slightly cloudy (the saturation point). Reheat to clarify and then cool slowly.[5][6]
-
-
Seed Crystals:
-
If a small amount of pure crystalline material is available, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Issue 3: Difficulty Separating Enantiomers of Chiral Derivatives
Problem: The racemic mixture of a chiral this compound derivative is not resolved by standard purification techniques.
Troubleshooting Steps:
-
Chiral Resolution via Diastereomeric Salt Formation:
-
React with a Chiral Acid: Treat the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to form diastereomeric salts.[1]
-
Fractional Crystallization: These diastereomeric salts have different solubilities and can often be separated by careful fractional crystallization.
-
Liberate the Free Amine: After separating the diastereomeric salts, treat the desired salt with a base to regenerate the enantiomerically pure amine.
-
-
Chiral Preparative HPLC:
-
Select a Chiral Stationary Phase (CSP): Utilize a high-performance liquid chromatography (HPLC) column with a chiral stationary phase. Polysaccharide-based CSPs are often effective for the separation of chiral amines.
-
Method Development: Optimize the mobile phase (e.g., mixtures of hexane/isopropanol or acetonitrile/water) to achieve baseline separation of the enantiomers. This technique can be scaled up for preparative separations.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials (e.g., 2-methylbiphenyl derivatives), byproducts from side reactions, and potentially positional isomers if the starting materials allow for substitution at different positions on the biphenyl ring system.
Q2: Which solvent systems are a good starting point for the column chromatography of this compound derivatives?
A2: For silica gel column chromatography, a gradient of ethyl acetate in hexane is a common starting point. For a specific 2-aminobiphenyl derivative, a petroleum ether:ethyl acetate (20:1) system has been reported.[8] It is crucial to first determine the optimal solvent system using TLC.
Q3: Can I use reversed-phase chromatography for these compounds?
A3: Yes, reversed-phase HPLC can be a powerful tool, especially for more polar derivatives. A C18 column is standard, but for biphenyl-containing compounds, a column with a biphenyl stationary phase can offer enhanced retention and alternative selectivity due to π-π interactions.[9][10] A mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is typically used.
Q4: What are some suitable solvents for the recrystallization of this compound and its derivatives?
A4: Common solvents for the recrystallization of organic compounds include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures of these.[3] For biphenyl compounds, alcohol solvents are often employed.[11] The ideal solvent or solvent pair should be determined experimentally by testing the solubility of the crude product at room temperature and at the solvent's boiling point.
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will help confirm the structure and identify any remaining impurities. For chiral compounds, chiral HPLC is necessary to determine the enantiomeric excess.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material in various solvent mixtures (e.g., different ratios of ethyl acetate/hexane). A good system will give the desired compound an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.
-
Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the compound of interest.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: Dissolve the racemic this compound derivative in a suitable solvent (e.g., methanol or ethanol). Add 0.5 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid).
-
Crystallization: Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature. One diastereomeric salt should preferentially crystallize.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Purity Check: Determine the diastereomeric purity of the crystallized salt. If necessary, recrystallize to improve purity.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., aqueous sodium hydroxide) to deprotonate the amine.
-
Extraction: Extract the liberated free amine into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Method 1: Modified Normal-Phase | Method 2: Reversed-Phase |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Biphenyl or C18-functionalized Silica Gel |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane or Dichloromethane / Methanol | Acetonitrile / Water |
| Mobile Phase Modifier | 0.5-2% Triethylamine (Et₃N) | 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) |
| Principle | The non-polar eluent moves compounds faster. Polarity is increased to elute more polar compounds. Et₃N is added to neutralize acidic silanol groups, preventing amine tailing.[1] | A polar mobile phase is used. The proportion of organic solvent is increased to elute more non-polar (hydrophobic) compounds. The biphenyl phase can offer enhanced selectivity for aromatic compounds.[9][10] |
Table 2: Common Solvents for Recrystallization
| Solvent (or mixture) | Comments |
| Ethanol (EtOH) | A versatile solvent for many organic compounds. |
| Isopropanol | Similar to ethanol, but with a higher boiling point. |
| Hexane / Ethyl Acetate | A common two-solvent system for compounds of intermediate polarity. |
| Toluene | Can be effective for aromatic compounds. |
| Water | Used as an anti-solvent for compounds that are soluble in organic solvents but not in water. |
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for column chromatography issues.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. mt.com [mt.com]
- 8. CN103819345A - Method for preparing 2-amino biphenyl derivative - Google Patents [patents.google.com]
- 9. chromtech.net.au [chromtech.net.au]
- 10. restek.com [restek.com]
- 11. US2543271A - Biphenyl compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Biphenyl Methanamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of biphenyl methanamines. The content is tailored for researchers, scientists, and drug development professionals to help identify and resolve challenges related to byproduct formation in the key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing biphenyl methanamines?
A1: Two primary synthetic routes are widely employed for the synthesis of biphenyl methanamines. Both routes typically begin with a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core. Following the formation of the biphenyl intermediate, the methanamine group is introduced via one of two common pathways:
-
Route 1: Reductive Amination: The biphenyl intermediate, typically a biphenylcarboxaldehyde, undergoes reductive amination with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent.
-
Route 2: Amide Reduction: The biphenyl intermediate, a biphenylcarboxylic acid or its derivative, is converted to a biphenyl carboxamide, which is then reduced to the corresponding methanamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Q2: I am observing significant amounts of homocoupled byproducts in my Suzuki-Miyaura coupling reaction. What is the primary cause and how can I minimize it?
A2: Homocoupling, the self-coupling of the boronic acid or the aryl halide, is a common side reaction in Suzuki-Miyaura coupling. The primary cause is often the presence of oxygen, which can lead to the oxidative homocoupling of the boronic acid.[1] Another contributing factor can be the use of a Palladium(II) catalyst precursor, which can promote homocoupling during its in-situ reduction to the active Pd(0) species.
To minimize homocoupling, consider the following:
-
Degas Solvents: Thoroughly degas all solvents and water used in the reaction by bubbling an inert gas like nitrogen or argon through them.
-
Use a Pd(0) Catalyst: Employ a Pd(0) catalyst, such as Pd(PPh₃)₄, to avoid the side reactions associated with the in-situ reduction of Pd(II) precursors.
-
Optimize Reaction Conditions: The choice of base, solvent, and temperature can influence the extent of homocoupling.
Q3: During the reductive amination of my biphenylcarboxaldehyde, I am getting a significant amount of the corresponding biphenylmethanol. How can this be avoided?
A3: The formation of the alcohol byproduct results from the reduction of the starting aldehyde before it can react with the amine to form the imine intermediate. This is common when using a strong, non-selective reducing agent like sodium borohydride (NaBH₄).
To prevent this side reaction, it is crucial to use a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective for reductive aminations as it preferentially reduces the iminium ion intermediate over the starting aldehyde or ketone.
Q4: I am attempting to synthesize a primary biphenyl methanamine via reductive amination with ammonia, but I am observing the formation of secondary and tertiary amine byproducts. What is causing this over-alkylation?
A4: Over-alkylation occurs when the newly formed primary amine product, which is also a nucleophile, reacts with the remaining biphenylcarboxaldehyde to form a secondary amine. This secondary amine can then react further to produce a tertiary amine. This is a common issue in reductive aminations aiming for primary amines.[2]
To suppress the formation of these byproducts:
-
Use a Large Excess of the Amine Source: Employing a significant excess of ammonia will statistically favor the reaction of the aldehyde with ammonia over the newly formed primary amine.
-
Control the Stoichiometry: Carefully controlling the ratio of the aldehyde to the amine source is critical.
-
Stepwise Procedure: Consider a two-step process where the imine is pre-formed by reacting the aldehyde with ammonia, followed by the addition of the reducing agent.
Q5: What are the potential byproducts when using lithium aluminum hydride (LiAlH₄) to reduce a biphenyl carboxamide?
A5: While LiAlH₄ is a powerful and generally effective reagent for reducing amides to amines, several byproducts can form, particularly if the reaction conditions are not carefully controlled.[3][4] Potential byproducts include:
-
Partial Reduction to Aldehyde: If the reaction is incomplete or if there are traces of water, the amide can be partially reduced to the corresponding biphenylcarboxaldehyde.[4]
-
Hydrolysis to Alcohol: The presence of moisture can lead to the hydrolysis of the intermediate iminium species to the biphenylmethanol.[4]
-
Solvent-Related Byproducts: LiAlH₄ can react with certain ethereal solvents like THF, especially at elevated temperatures, leading to solvent-derived impurities.
Troubleshooting Guides
Route 1: Suzuki-Miyaura Coupling followed by Reductive Amination
Problem: Low yield of the desired biphenyl methanamine and presence of multiple byproducts.
This troubleshooting guide addresses common issues encountered when synthesizing biphenyl methanamines via a Suzuki-Miyaura coupling followed by reductive amination.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in biphenyl methanamine synthesis.
Quantitative Data Summary: Common Byproducts and Expected Ranges
| Synthetic Step | Common Byproduct(s) | Typical Cause(s) | Expected Range (%) | Mitigation Strategy |
| Suzuki-Miyaura Coupling | Homocoupling Products (e.g., biphenyl) | Presence of O₂, use of Pd(II) catalyst | 5 - 20+ | Rigorous degassing, use of Pd(0) catalyst, optimized ligands and base. |
| Dehalogenation/Deboronation Products | Side reactions of the catalyst | 1 - 10 | Optimization of catalyst, ligands, and reaction time. | |
| Reductive Amination | Biphenylmethanol | Non-selective reducing agent (e.g., NaBH₄) | 5 - 50+ | Use of a selective reducing agent (e.g., NaBH(OAc)₃). |
| Secondary/Tertiary Amines (Over-alkylation) | Reaction of product with starting aldehyde | 5 - 30+ | Use of a large excess of the amine source, lower temperature, stepwise procedure. |
Note: The expected ranges are estimates and can vary significantly based on specific substrates, reaction conditions, and experimental setup.
Route 2: Suzuki-Miyaura Coupling followed by Amide Reduction
Problem: Incomplete reduction of the biphenyl carboxamide and formation of side products.
This guide focuses on troubleshooting the final amide reduction step in this synthetic pathway.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the amide reduction step.
Quantitative Data Summary: Potential Byproducts in Amide Reduction
| Byproduct | Typical Cause(s) | Expected Range (%) | Mitigation Strategy |
| Biphenylcarboxaldehyde | Incomplete reduction | 1 - 15 | Increase equivalents of LiAlH₄, longer reaction time, higher temperature. |
| Biphenylmethanol | Presence of water during reaction or workup | 1 - 10 | Strict anhydrous conditions, careful workup. |
Note: The expected ranges are estimates and can vary based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of (4-Biphenylyl)methanamine via Reductive Amination
This protocol details the synthesis of (4-biphenylyl)methanamine starting from 4-bromobenzaldehyde.
Step 1: Suzuki-Miyaura Coupling to form 4-Phenylbenzaldehyde
-
To a dried round-bottom flask under a nitrogen atmosphere, add 4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Add a degassed solvent system, for example, a 3:1 mixture of toluene and water.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude 4-phenylbenzaldehyde.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-phenylbenzaldehyde.
Step 2: Reductive Amination of 4-Phenylbenzaldehyde
-
Dissolve 4-phenylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Add a solution of ammonia in methanol (e.g., 7N, 10 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to provide the crude (4-biphenylyl)methanamine.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to remove any unreacted aldehyde, alcohol byproduct, and over-alkylated amines.[5]
Protocol 2: Synthesis of (4-Biphenylyl)methanamine via Amide Reduction
This protocol outlines the synthesis starting from a biphenylcarboxylic acid.
Step 1: Amide Formation
-
To a solution of 4-biphenylcarboxylic acid (1.0 eq) in an inert solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until the acid is fully converted to the acid chloride.
-
In a separate flask, prepare a solution of aqueous ammonia.
-
Slowly add the acid chloride solution to the cooled ammonia solution with vigorous stirring.
-
Stir for an additional hour, then collect the precipitated biphenyl-4-carboxamide by filtration.
-
Wash the solid with water and dry under vacuum.
Step 2: Amide Reduction with LiAlH₄
-
To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of biphenyl-4-carboxamide (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting amide is consumed.
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of celite.
-
Wash the filter cake with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-biphenylyl)methanamine.
-
Purify the product by column chromatography or by forming the hydrochloride salt and recrystallizing.
References
catalyst and ligand selection for efficient Suzuki coupling of 2-bromobenzylamine
Welcome to the Technical Support Center for the Suzuki-Miyaura coupling of 2-bromobenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst and ligand selection, troubleshoot common experimental issues, and offer detailed protocols for achieving efficient and high-yield coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of 2-bromobenzylamine challenging?
The primary challenge arises from the presence of the aminomethyl group. The lone pair of electrons on the nitrogen atom can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation, which can halt the catalytic cycle and result in low yields.[1] Additionally, the electron-donating nature of the amino group can decrease the reactivity of the carbon-bromine bond towards the initial oxidative addition step.
Q2: What are the most common side reactions observed in this coupling, and how can they be minimized?
Common side reactions include:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, consuming your coupling partner. To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or conducting the reaction under anhydrous conditions.[1]
-
Homocoupling: The self-coupling of the boronic acid or 2-bromobenzylamine can occur, especially if the catalytic cycle is slow. Optimizing the catalyst and ligand system can often reduce homocoupling.
-
Dehalogenation: The bromo group on 2-bromobenzylamine can be replaced by a hydrogen atom. This can be minimized by ensuring solvents are not a source of hydrides and by optimizing the reaction time.[1]
Q3: What type of catalyst and ligand system is generally recommended for the Suzuki coupling of substrates with amine groups?
For challenging substrates like 2-bromobenzylamine, bulky and electron-rich phosphine ligands are often required. These ligands can facilitate the oxidative addition step and promote reductive elimination, leading to improved catalytic activity. Catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ paired with ligands such as SPhos, XPhos, or RuPhos are often effective for couplings involving amino-containing heterocycles and anilines.[1] Pre-formed catalysts like CataCXium® A palladacycle have also shown unique effectiveness for couplings with unprotected ortho-bromoanilines, which are structurally similar.[1][2]
Q4: How critical is the choice of base and solvent?
The selection of the base and solvent is crucial.
-
Base: The base is necessary to activate the organoboron species for transmetalation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1] For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) may be beneficial.
-
Solvent: The solvent must solubilize all reaction components. Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), or 2-methyltetrahydrofuran (2-MeTHF) are commonly used, often in combination with water.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Catalyst inhibition by the amine group. 2. Inefficient oxidative addition. 3. Deactivation of the catalyst. 4. Impure reagents or solvents. | 1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). 2. Use a pre-catalyst that provides a more active catalytic species (e.g., a Buchwald G3 palladacycle). 3. Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). 4. Ensure all reagents are pure and solvents are anhydrous and degassed. |
| Significant Protodeboronation | 1. Presence of water in the reaction. 2. Base-promoted hydrolysis of the boronic acid. | 1. Use anhydrous solvents and reagents. 2. Switch to a more stable boronic ester (e.g., pinacol or MIDA ester). 3. Use a weaker or non-aqueous base if compatible with the reaction. |
| Formation of Homocoupling Products | 1. Slow transmetalation step. 2. Presence of oxygen. | 1. Optimize the base to accelerate transmetalation. 2. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). |
| Dehalogenation of Starting Material | 1. Presence of hydride sources. 2. Prolonged reaction time at high temperatures. | 1. Use high-purity, anhydrous solvents. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
Data Presentation: Catalyst and Ligand Performance
While specific data for the Suzuki coupling of 2-bromobenzylamine is limited, the following table summarizes the performance of a highly effective catalyst system for the coupling of unprotected ortho-bromoanilines with various boronic esters. This data serves as a strong starting point for optimizing the reaction of the structurally similar 2-bromobenzylamine.
Table 1: Suzuki-Miyaura Coupling of an Unprotected Ortho-Bromoaniline with Various Boronic Esters [1][2]
| Entry | Boronic Ester | Product | Yield (%) |
| 1 | Benzylboronic acid pinacol ester | 2-Benzyl-aniline derivative | 91 |
| 2 | 4-Methoxybenzylboronic acid pinacol ester | 2-(4-Methoxybenzyl)-aniline derivative | 85 |
| 3 | Phenylboronic acid pinacol ester | 2-Phenyl-aniline derivative | 97 |
| 4 | 4-Chlorophenylboronic acid pinacol ester | 2-(4-Chlorophenyl)-aniline derivative | 85 |
| 5 | 4-Methoxyphenylboronic acid pinacol ester | 2-(4-Methoxyphenyl)-aniline derivative | 95 |
| 6 | Thiophen-3-ylboronic acid pinacol ester | 2-(Thiophen-3-yl)-aniline derivative | 88 |
| 7 | Pyridin-3-ylboronic acid pinacol ester | 2-(Pyridin-3-yl)-aniline derivative | 75 |
Reaction Conditions: Unprotected ortho-bromoaniline (1.0 equiv), boronic ester (1.5 equiv), CataCXium® A Pd G3 (10 mol%), Cs₂CO₃ (2.0 equiv), 2-MeTHF, 80 °C.
Experimental Protocols
The following is a detailed experimental protocol for the Suzuki-Miyaura cross-coupling of an unprotected ortho-bromoaniline, which can be adapted for 2-bromobenzylamine.
Protocol 1: Suzuki-Miyaura Coupling of an Unprotected Ortho-Bromoaniline with a Boronic Ester [1][2]
Materials:
-
Unprotected ortho-bromoaniline (or 2-bromobenzylamine) (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
CataCXium® A Pd G3 (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the ortho-bromoaniline (or 2-bromobenzylamine), the arylboronic acid pinacol ester, cesium carbonate, and the CataCXium® A Pd G3 catalyst.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous 2-MeTHF via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Homocoupling in Biphenyl Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing homocoupling side reactions during biphenyl synthesis via Suzuki, Stille, and Negishi cross-coupling reactions.
Troubleshooting Guides
Issue 1: Significant Homocoupling Product Observed in Suzuki-Miyaura Coupling
If you are observing a significant amount of homocoupling byproduct (Ar-Ar from the boronic acid or Ar'-Ar' from the aryl halide) in your Suzuki-Miyaura reaction, consult the following troubleshooting guide.
Logical Workflow for Troubleshooting Homocoupling in Suzuki Coupling
Caption: A step-by-step workflow to diagnose and resolve homocoupling issues in Suzuki coupling reactions.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Solution & Rationale |
| Presence of Oxygen | Solution: Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).[1][2][3] Rationale: Oxygen is a primary culprit in promoting the homocoupling of boronic acids. It can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to facilitate the homocoupling pathway.[1][2][3] |
| Use of Pd(II) Precatalyst | Solution: Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Alternatively, if using a Pd(II) source, add a mild reducing agent like potassium formate (1-2 equivalents).[4] Rationale: The in-situ reduction of Pd(II) to the active Pd(0) catalyst can proceed via a pathway that involves the homocoupling of the boronic acid.[3] Using a Pd(0) source or a reducing agent bypasses this undesired activation step.[4] |
| Suboptimal Base or Solvent | Solution: Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) and solvent systems (e.g., Dioxane/water, Toluene/water, THF/water).[4][5] Rationale: The choice of base and solvent significantly impacts the reaction kinetics and can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.[4][5] For example, milder bases may sometimes suppress side reactions.[3] |
| Inappropriate Ligand | Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[6][7] Rationale: These ligands can accelerate the rate-determining steps of the catalytic cycle (oxidative addition and reductive elimination), making the desired cross-coupling pathway kinetically more favorable than homocoupling.[3] |
| High Concentration of Boronic Acid | Solution: Add the boronic acid solution slowly to the reaction mixture over an extended period using a syringe pump.[8][9] Rationale: Maintaining a low instantaneous concentration of the boronic acid can disfavor the bimolecular homocoupling reaction.[8][9] |
Quantitative Data: Effect of Base and Solvent on Biphenyl Yield in Suzuki Coupling
The following table summarizes the yield of biphenyl from the reaction of bromobenzene and phenylboronic acid under different conditions, highlighting the impact of the base and solvent on the reaction outcome.
| Entry | Base | Solvent | Yield of Biphenyl (%) |
| 1 | K₃PO₄·3H₂O | Tetrahydrofuran (THF) | 10.4 |
| 2 | K₃PO₄·3H₂O | N,N-Dimethylformamide (DMF) | 30.9 |
| 3 | K₃PO₄·3H₂O | Methanol (MeOH) | 78.9 |
| 4 | K₃PO₄·3H₂O | Ethyl Acetate | 5.6 |
| 5 | K₃PO₄·3H₂O | Dioxane | 0 |
| 6 | K₃PO₄·3H₂O | Ethanol (EtOH) | 73.4 |
| 7 | NaOH | MeOH:H₂O (3:2) | 96.3 |
| 8 | NaOH (in air) | MeOH:H₂O (3:2) | 98.3 |
| 9 | NaOH (under N₂) | MeOH:H₂O (3:2) | 98.5 |
Data adapted from a study on the influences of base and solvent in Suzuki-Miyaura coupling reactions.[5]
Issue 2: Homocoupling in Stille Coupling Reactions
The primary side reaction in Stille coupling is the homocoupling of the organostannane reagent.[10][11]
Troubleshooting Steps:
| Potential Cause | Recommended Solution & Rationale |
| Reaction with Pd(II) Precatalyst | Solution: Use a Pd(0) precatalyst like Pd(PPh₃)₄. Rationale: Similar to Suzuki coupling, the reaction of the organostannane with a Pd(II) species can lead to homocoupling.[10] |
| Radical Processes | Solution: Ensure the reaction is performed under an inert atmosphere and at the lowest effective temperature. Rationale: The Pd(0) catalyst can initiate radical pathways that result in the dimerization of the organostannane.[10] |
| Ligand Effects | Solution: Employ ligands of low donicity. Rationale: Ligands with low donicity can accelerate the desired Stille coupling, potentially outcompeting the homocoupling side reaction. |
Issue 3: Homocoupling in Negishi Coupling Reactions
Homocoupling in Negishi reactions can occur through a second transmetalation step.[12]
Troubleshooting Steps:
| Potential Cause | Recommended Solution & Rationale |
| Second Transmetalation | Solution: Use an excess of the aryl halide. Rationale: A higher concentration of the aryl halide can favor the desired cross-coupling pathway over the secondary transmetalation that leads to homocoupling. |
| Catalyst Deactivation | Solution: Ensure rigorous exclusion of air and moisture, as organozinc reagents are sensitive.[12] Use fresh, high-purity reagents and solvents. Rationale: Deactivation of the catalyst can lead to a stalled reaction, allowing more time for side reactions like homocoupling to occur.[13][14] |
| Ligand Choice | Solution: Judicious choice of supporting ligand, such as CPhos, can minimize side reactions.[15] Rationale: The ligand can influence the rates of the various steps in the catalytic cycle, and a well-chosen ligand can favor the desired cross-coupling.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of boronic acid homocoupling in Suzuki reactions?
A1: The most common pathway for boronic acid homocoupling is initiated by the presence of oxygen. Oxygen oxidizes the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then react with two molecules of the boronic acid, leading to the formation of a symmetrical biaryl and the regeneration of Pd(0).[1][2][3][6]
Mechanism of Oxygen-Mediated Homocoupling in Suzuki Reaction
Caption: The catalytic cycle for oxygen-mediated homocoupling of boronic acids in the presence of a palladium catalyst.
Q2: How does the choice of palladium precatalyst affect homocoupling?
A2: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂) requires an initial reduction to the active Pd(0) species. One of the pathways for this reduction involves the homocoupling of two molecules of the organometallic reagent (e.g., boronic acid or organostannane), which consumes the starting material and generates the undesired byproduct.[3][4] Starting with a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) can circumvent this initial homocoupling event.[4]
Q3: Are there alternatives to boronic acids in Suzuki coupling to reduce homocoupling?
A3: Yes, using more stable organoboron reagents like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling. These reagents often provide a slower, more controlled release of the boronic acid into the catalytic cycle, which can help to minimize side reactions.[4]
Q4: Is homocoupling always a negative side reaction?
A4: While generally considered an undesired side reaction in cross-coupling, the oxidative homocoupling of boronic esters has been leveraged as a method for the synthesis of strained and conformationally restricted macrocycles. In these specific cases, the homocoupling reaction can be more efficient than the corresponding intramolecular Suzuki-Miyaura cross-coupling.[5] A solvent-free and ligand-free ball-milling method has also been reported for the efficient synthesis of biphenyl-derived fluorescent materials via oxidative homocoupling.[16][17]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is for the synthesis of a generic biphenyl from an aryl bromide and an arylboronic acid, incorporating measures to reduce homocoupling.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
Degassing: Degas the 1,4-dioxane and water by sparging with argon for at least 30 minutes. For highly sensitive reactions, use the freeze-pump-thaw method (3 cycles).
-
Reaction Setup: To a Schlenk flask under a positive pressure of argon, add the aryl bromide (1.0 mmol), K₃PO₄ (2.0 mmol), and Pd(PPh₃)₄ (0.02 mmol).
-
Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Reagent Addition: In a separate flask, dissolve the arylboronic acid (1.2 mmol) in a minimal amount of degassed 1,4-dioxane. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling for Biphenyl Synthesis
This protocol describes the synthesis of a biphenyl from an aryl iodide and an aryltributylstannane.
Materials:
-
Aryl iodide (1.0 mmol)
-
Aryltributylstannane (1.1 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Preparation: Use flame-dried glassware and maintain an inert atmosphere (Argon or Nitrogen) throughout the procedure.
-
Degassing: Degas the DMF by sparging with argon for 30 minutes.
-
Reaction Setup: To a Schlenk flask, add the aryl iodide (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol).
-
Solvent and Reagent Addition: Add the degassed DMF (5 mL) followed by the aryltributylstannane (1.1 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool to room temperature. Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Stir for 30 minutes.
-
Filtration and Extraction: Filter the slurry through a pad of Celite®, washing with diethyl ether. Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Negishi Coupling for Biphenyl Synthesis
This protocol outlines the synthesis of a biphenyl from an aryl bromide and an arylzinc chloride.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylzinc chloride solution (1.2 mmol, e.g., 0.5 M in THF)
-
Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
Preparation: All manipulations should be carried out under a strict inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox. Use anhydrous solvents.
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 mmol) and Pd(dppf)Cl₂ (0.02 mmol).
-
Solvent Addition: Add anhydrous THF (5 mL).
-
Reagent Addition: Slowly add the arylzinc chloride solution (1.2 mmol) to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary. Monitor the reaction by TLC or GC-MS.
-
Quenching: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanochemical synthesis of biphenyl-derived organic fluorescent materials via solvent-free and ligand-free oxidative homocoupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
stability of "1-Biphenyl-2-Ylmethanamine" under different reaction conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of "1-Biphenyl-2-Ylmethanamine" under various reaction conditions. The following information is based on established principles of forced degradation studies for pharmaceutical compounds as outlined by the International Council for Harmonisation (ICH) guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing stability studies on this compound?
Forced degradation studies are crucial to understanding the intrinsic stability of a drug substance.[1][2] These studies help in:
-
Developing and validating stability-indicating analytical methods.[2][3][4]
-
Informing decisions on formulation development, packaging, and storage conditions.[1][4]
Q2: Under what conditions should the stability of this compound be evaluated?
To comprehensively assess its stability, this compound should be subjected to a variety of stress conditions as recommended by ICH guidelines.[1] These typically include:
-
Acidic conditions: To evaluate susceptibility to acid-catalyzed hydrolysis.
-
Basic conditions: To assess vulnerability to base-catalyzed hydrolysis.
-
Oxidative conditions: To determine the potential for degradation by oxidation.
-
Thermal stress: To understand the impact of heat on the molecule's integrity.
-
Photolytic stress: To evaluate degradation upon exposure to light.[5]
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from its chemical structure, which features a biphenyl ring and a primary amine group.
-
Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of various degradation products. The biphenyl ring system could also undergo oxidative degradation, potentially initiated by enzymes like dioxygenases in biological systems.[6][7]
-
Reactions involving the amine group: As a primary amine, it can react with various electrophiles and is susceptible to reactions typical of this functional group.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC chromatogram after storage or experiment. | Degradation of this compound. | Perform a systematic forced degradation study to identify the conditions causing the degradation. Characterize the structure of the new peaks (degradants). |
| Loss of assay purity over time. | Intrinsic instability of the compound under storage conditions. | Re-evaluate storage conditions (temperature, light exposure, humidity). Consider storing under an inert atmosphere. |
| Inconsistent results in stability studies. | Variability in experimental conditions. | Ensure precise control of stress conditions (temperature, reagent concentration, light intensity). Use a validated, stability-indicating analytical method. |
| Difficulty in separating the parent compound from degradants. | The analytical method is not stability-indicating. | Develop and validate an HPLC method with sufficient resolution to separate the parent peak from all potential degradation products. This may involve adjusting the mobile phase, column type, or gradient. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. The extent of degradation should ideally be between 10-20% to ensure that the analytical method can detect and quantify the degradants without being overwhelmed by them.[3]
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Concentration/Level | Temperature | Duration |
| Acidic Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | Room Temperature or 40-60°C | 24 - 72 hours |
| Basic Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | Room Temperature or 40-60°C | 24 - 72 hours |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temperature | 24 - 48 hours |
| Thermal Degradation | Dry Heat | 60°C - 80°C | N/A | 24 - 72 hours |
| Photostability | UV and Visible Light | ICH Q1B specified light source | Controlled Room Temperature | As per ICH Q1B guidelines |
Detailed Methodologies:
1. Acidic Degradation:
-
Dissolve a known concentration of this compound in a suitable solvent.
-
Add an equal volume of 0.1 M to 1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.
2. Basic Degradation:
-
Dissolve a known concentration of this compound in a suitable solvent.
-
Add an equal volume of 0.1 M to 1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve a known concentration of this compound in a suitable solvent.
-
Add a sufficient volume of hydrogen peroxide to achieve a final concentration of 3-30%.
-
Keep the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).
-
At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C) for a specified duration (e.g., 48 hours).
-
At various time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
5. Photostability Testing:
-
Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[8][9]
-
A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.[9]
-
Analyze the samples by HPLC at appropriate time points.
Visualizations
The following diagrams illustrate the general workflow for a forced degradation study and potential degradation pathways for biphenyl-containing compounds.
Caption: A general experimental workflow for conducting forced degradation studies.
Caption: A known microbial degradation pathway for the biphenyl moiety.[6][10][11]
References
- 1. scispace.com [scispace.com]
- 2. biomedres.us [biomedres.us]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ijbpr.com [ijbpr.com]
- 5. skpharmteco.com [skpharmteco.com]
- 6. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]
- 7. Degradation mechanism of biphenyl and 4-4'-dichlorobiphenyl cis-dihydroxylation by non-heme 2,3 dioxygenases BphA: A QM/MM approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. 3 Important Photostability Testing Factors [sampled.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
scale-up challenges for the synthesis of "1-Biphenyl-2-Ylmethanamine"
Technical Support Center: Synthesis of 1-Biphenyl-2-Ylmethanamine
Welcome to the technical support center for the synthesis of this compound (also known as 2-(aminomethyl)biphenyl). This guide provides detailed troubleshooting, frequently asked questions (FAQs), and protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent and scalable methods for synthesizing this compound are:
-
Reductive Amination of 2-Biphenylcarboxaldehyde: This one-pot reaction involves the condensation of the aldehyde with an ammonia source to form an imine, which is immediately reduced to the primary amine.[1] This method is often preferred for its efficiency and atom economy.[1]
-
Reduction of 2-Biphenylcarbonitrile: This route involves the reduction of the nitrile functional group to a primary amine using various reducing agents like metal hydrides or catalytic hydrogenation.[2]
Q2: Which reducing agents are suitable for these synthetic routes?
A2: For reductive amination , common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB), which is particularly mild and selective.[3] For nitrile reduction , powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are effective.[2][4] Catalytic hydrogenation using Raney Nickel or Palladium on carbon (Pd/C) under pressure is also a viable, and often safer, option for large-scale production.
Q3: What are the main challenges when scaling up the synthesis?
A3: Key scale-up challenges include:
-
Thermal Management: Reductions, especially with LiAlH₄ or borane, are highly exothermic and require precise temperature control to prevent runaway reactions and byproduct formation.
-
Reagent Handling and Stoichiometry: Handling large quantities of pyrophoric reagents like LiAlH₄ demands specialized equipment and procedures. Precise control over stoichiometry is crucial to avoid over-reduction or incomplete reactions.[5]
-
Work-up and Purification: Large-volume extractions can lead to emulsion formation. Purification methods may need to shift from chromatography (lab scale) to crystallization (pilot scale) for efficiency and cost-effectiveness.
-
Impurity Profile: Side reactions that are negligible at the gram scale can become significant sources of impurities at the kilogram scale, complicating purification and affecting final product quality.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem Category: Low Product Yield
Q: My reductive amination of 2-biphenylcarboxaldehyde resulted in a very low yield. What are the potential causes and solutions?
A: Low yield in reductive amination can stem from several factors:
-
Cause 1: Incomplete Imine Formation. The initial condensation between the aldehyde and ammonia source is a critical equilibrium-driven step.
-
Cause 2: Aldehyde Reduction. The reducing agent may be reducing the starting aldehyde to 2-biphenylmethanol faster than it reduces the imine.
-
Solution: Switch to a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB). Alternatively, ensure the imine is fully formed before introducing a stronger reducing agent like NaBH₄.[3]
-
-
Cause 3: Incorrect pH. Imine formation is typically favored under slightly acidic conditions (pH 5-6) to catalyze the reaction without deactivating the amine nucleophile.
-
Solution: Add a catalytic amount of acetic acid to the reaction mixture. Be cautious, as strongly acidic conditions can hydrolyze the imine.[3]
-
Q: I am experiencing low yield in the nitrile reduction using LiAlH₄. What should I investigate?
A: Low yields in nitrile reductions are often related to reagent activity or reaction conditions.
-
Cause 1: Inactive Reducing Agent. Lithium aluminum hydride (LiAlH₄) is highly reactive with atmospheric moisture and can degrade if not stored and handled properly.
-
Solution: Use a fresh, unopened container of LiAlH₄ or test the activity of your current batch on a simple, known substrate. Always perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Cause 2: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the temperature (e.g., refluxing in THF) or extending the reaction time.
-
-
Cause 3: Complex Formation during Work-up. The aluminum salts formed during the aqueous quench can form a gelatinous precipitate that traps the product, making extraction difficult.
-
Solution: Employ a Fieser or similar work-up procedure. This involves the careful, sequential addition of water, then a 15% NaOH solution, followed by more water to form a granular, easily filterable precipitate, which improves product recovery.
-
Problem Category: Impurity Formation
Q: My final product is contaminated with a secondary amine impurity (dibenzylamine derivative). How can I prevent this?
A: The formation of a secondary amine is a common side reaction in reductive amination, where the newly formed primary amine reacts with another molecule of the starting aldehyde.
-
Solution 1: Control Stoichiometry. Use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). This increases the probability that the aldehyde will react with ammonia rather than the product amine.
-
Solution 2: Slow Addition. Add the reducing agent slowly to the mixture of aldehyde and ammonia source. This keeps the concentration of the primary amine product low throughout the reaction, minimizing its chance to react further.[8]
-
Solution 3: One-Pot Direct Amination. Ensure the direct, one-pot synthesis approach is efficient, as this method is designed to minimize the isolation of intermediates that could lead to side reactions.[1]
Q: During the reduction of 2-biphenylcarbonitrile, I observe partially reduced intermediates. How can I ensure complete reduction?
A: The presence of imine or other partially reduced species indicates incomplete reduction.
-
Solution 1: Increase Reducing Agent Equivalents. Ensure at least a stoichiometric amount of hydride is available for the reduction. For LiAlH₄, a molar ratio of at least 1:1 (LiAlH₄:nitrile) is needed, but a slight excess (e.g., 1.2-1.5 equivalents) is often used to ensure completion.
-
Solution 2: Increase Temperature/Time. As mentioned for low yield, allowing the reaction to proceed for a longer duration or at a higher temperature (reflux) can drive the reaction to completion. Monitor via TLC until all starting material and intermediates are consumed.
Experimental Protocols
Protocol 1: Reductive Amination of 2-Biphenylcarboxaldehyde
Materials:
-
2-Biphenylcarboxaldehyde
-
Ammonium acetate
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2-biphenylcarboxaldehyde (1.0 eq) and anhydrous DCM.
-
Add ammonium acetate (5-10 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amine by column chromatography or crystallization.
Protocol 2: Reduction of 2-Biphenylcarbonitrile with LiAlH₄
Materials:
-
2-Biphenylcarbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium sulfate, anhydrous
-
15% Sodium hydroxide (NaOH) solution
-
Diethyl ether
Procedure:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-biphenylcarbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting nitrile is consumed.
-
Cool the reaction back down to 0 °C.
-
Perform a Fieser work-up:
-
Slowly and carefully add X mL of water (where X = grams of LiAlH₄ used).
-
Add X mL of 15% NaOH solution.
-
Add 3X mL of water.
-
-
Stir the resulting slurry vigorously at room temperature for 30 minutes. A granular white precipitate should form.
-
Add anhydrous sodium sulfate, and filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.
-
Purify as necessary.
Data Presentation: Scale-Up Comparison
The following table summarizes key parameter changes and challenges when scaling the synthesis from a laboratory setting to a pilot plant.
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Key Scale-Up Considerations |
| Reaction Vessel | 1 L Round-bottom flask | 100 L Glass-lined reactor | Material of construction, heat transfer surface area, and agitation efficiency become critical. |
| Reducing Agent | LiAlH₄ or STAB | Catalytic Hydrogenation (e.g., Raney Ni) | Safety and handling of pyrophoric hydrides at scale are major concerns. Hydrogenation is often safer and more cost-effective. |
| Solvent Volume | ~200 mL | ~200 L | Solvent cost, recovery, and disposal are significant factors at scale. |
| Temperature Control | Ice bath / Heating mantle | Jacketed reactor with thermal fluid | Exothermic reactions require efficient heat removal to prevent runaway conditions. The surface-area-to-volume ratio decreases on scale-up. |
| Reaction Time | 4-24 hours | 8-36 hours | Mixing efficiency and heat transfer limitations can lead to longer reaction times. |
| Work-up | Separatory funnel extraction | Centrifuge / Filter press | Emulsion formation is more problematic. Mechanical separation methods are required. |
| Purification | Silica Gel Chromatography | Crystallization / Distillation | Chromatography is generally not economically viable for large quantities. Developing a robust crystallization process is crucial for purity. |
| Typical Yield | 75-90% | 70-85% | Yield losses are common during scale-up due to transfer losses and less-than-ideal mixing or work-up. |
| Purity (Crude) | 90-95% | 85-92% | Slower additions and less efficient heat transfer can increase the formation of byproducts like secondary amines.[9] |
Visualizations
Experimental Workflows
Caption: Synthetic routes to this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. jocpr.com [jocpr.com]
- 2. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. eresearchco.com [eresearchco.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in 1-Biphenyl-2-Ylmethanamine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 1-Biphenyl-2-Ylmethanamine. The following question-and-answer format directly addresses common issues that can lead to low product yield.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient method for the synthesis of this compound is the reductive amination of 2-phenylbenzaldehyde. This reaction involves the formation of an imine intermediate from 2-phenylbenzaldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.[1][2]
Q2: What are the primary challenges in the synthesis of this compound via reductive amination?
The primary challenges in this synthesis often revolve around incomplete conversion of the starting material, formation of side products, and difficulties in product isolation and purification.[3][4] Factors such as reagent quality, reaction conditions, and the choice of reducing agent play a critical role in maximizing the yield.[5][6]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[3] A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to observe the consumption of the 2-phenylbenzaldehyde starting material and the formation of the more polar amine product.
Q4: What are the recommended methods for purifying the final product?
Purification of this compound can typically be achieved through column chromatography on silica gel to separate the desired amine from unreacted aldehyde and any byproducts.[7] Subsequent recrystallization from an appropriate solvent system can be used to obtain a highly pure product.[8] Acid-base extraction is another useful technique to separate the basic amine product from neutral impurities.[9]
Troubleshooting Guide
Issue: Low to No Product Formation
Potential Cause:
-
Poor quality of starting materials: Impurities in the 2-phenylbenzaldehyde or the ammonia source can inhibit the reaction.
-
Inactive reducing agent: The hydride reducing agent may have degraded due to improper storage or handling.
-
Suboptimal reaction conditions: The reaction temperature may be too low, or the reaction time may be insufficient for complete conversion.[3]
Suggested Solutions:
-
Verify Reagent Quality: Ensure the purity of 2-phenylbenzaldehyde using techniques like NMR or melting point analysis. Use a fresh, high-quality source of ammonia (e.g., ammonium acetate, ammonia in methanol).
-
Use Fresh Reducing Agent: Purchase a new bottle of the reducing agent or test its activity on a known substrate.
-
Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC. If the reaction is still sluggish, consider extending the reaction time.
Issue: Formation of Significant Side Products
Potential Cause:
-
Over-alkylation: The newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine, which is then reduced. This is a common side reaction in reductive aminations.[10]
-
Aldehyde Reduction: The reducing agent can directly reduce the 2-phenylbenzaldehyde to the corresponding alcohol (2-phenylbenzyl alcohol).
-
Iminium Ion Instability: The intermediate iminium ion may be unstable and undergo undesired side reactions.
Suggested Solutions:
-
Control Stoichiometry: Use a large excess of the ammonia source to favor the formation of the primary amine.[5]
-
Choice of Reducing Agent: Use a milder reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][5]
-
pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without causing significant aldehyde reduction.[2]
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, room temperature | Inexpensive, readily available | Can reduce aldehydes and ketones, less selective for imines.[6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 5-6 | Selective for imines in the presence of carbonyls.[2] | Toxic cyanide byproduct.[2] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, acetic acid | Highly selective for imines, non-toxic byproducts.[5] | More expensive, moisture-sensitive. |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂ | "Green" method, high yielding.[1] | Requires specialized equipment (hydrogenator), catalyst can be expensive.[11] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Reductive Amination
This protocol is a general guideline and may require optimization.
Materials:
-
2-phenylbenzaldehyde
-
Ammonium acetate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 2-phenylbenzaldehyde (1.0 eq) in anhydrous DCM, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add glacial acetic acid (2.0 eq) to the mixture.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Mandatory Visualization
References
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. 樣品純化 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
comparative analysis of "1-Biphenyl-2-Ylmethanamine" based ligands in catalysis
A Comparative Analysis of Biphenyl-Based Ligands in Catalysis: A Guide for Researchers
Performance in Catalytic Reactions
The efficacy of a ligand is best demonstrated through its performance in key catalytic reactions. This section summarizes the performance of various biphenyl-based ligands in two common and important transformations: the Suzuki-Miyaura cross-coupling reaction and asymmetric hydrogenation.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of ligand is critical for achieving high yields, especially with challenging substrates.
| Ligand/Precatalyst | Aryl Halide | Arylboronic Acid | Product | Yield (%) | Catalyst Loading (mol %) | Conditions |
| SPhos | 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | 3-Methyl-2-(1-naphthyl)-N-phenylbenzamide | 99 | 5 (Pd) | K₃PO₄, THF, 50 °C, 72 h[1] |
| XPhos | 1-Bromo-2,4,6-trifluorobenzene | Phenylboronic acid | 2,4,6-Trifluoro-1,1'-biphenyl | 36 | 5 (Pd) | Na₂CO₃, THF/Toluene/H₂O, 95 °C, 16 h |
| CyJohnPhos | 1-Bromo-2,4,6-trifluorobenzene | Phenylboronic acid | 2,4,6-Trifluoro-1,1'-biphenyl | 88 | 5 (Pd) | Na₂CO₃, THF/Toluene/H₂O, 95 °C, 60 h |
| Pd/Biarylarsine | Perfluorohexyl iodide | - | Perfluorohexyl(diphenyl)arsine | 100 | - | -[2] |
Asymmetric Hydrogenation
Chiral biphenyl-based ligands are instrumental in enantioselective hydrogenation reactions, which are crucial for the synthesis of chiral molecules.
| Ligand | Substrate | Product | Enantiomeric Excess (ee, %) | Yield (%) | Catalyst | Conditions |
| (S,S)-DIPAMP | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | >99 | - | [Rh((S,S)-DIPAMP)(cod)]BF₄ | -[3] |
| (R)-SYNPHOS | Methyl acetoacetate | (R)-Methyl 3-hydroxybutanoate | 99 | >99 | Ru(acac)₂( (R)-SYNPHOS) | H₂, MeOH, 80 °C, 20 h |
| (R)-DIFLUORPHOS | Methyl acetoacetate | (R)-Methyl 3-hydroxybutanoate | 99 | >99 | Ru(acac)₂( (R)-DIFLUORPHOS) | H₂, MeOH, 80 °C, 20 h |
| DMBDPPABP | (Z)-α-Acetamidocinnamic acid | N-Acetyl-L-phenylalanine | 95 | - | [Rh(DMBDPPABP)(cod)]BF₄ | MeOH, 25 °C, 12 h[4] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful implementation of these catalytic systems.
Synthesis of a Chiral Biphenyl Monophosphine Ligand
This protocol is a representative synthesis of a chiral biphenyl monophosphine ligand, adapted from the literature.[2]
Step 1: Synthesis of (2-Bromophenyl)diphenylphosphine oxide
-
To a solution of 1,2-dibromobenzene (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, slowly add n-butyllithium (1.0 equiv).
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of chlorodiphenylphosphine (1.0 equiv) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To the crude product dissolved in dichloromethane, add a 30% solution of hydrogen peroxide (excess) and stir vigorously for 4 hours.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel to afford (2-bromophenyl)diphenylphosphine oxide.
Step 2: Suzuki-Miyaura Coupling to form the Biphenyl Scaffold
-
In a flask, combine (2-bromophenyl)diphenylphosphine oxide (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv).
-
Add a base (e.g., K₃PO₄, 2.0 equiv) and a solvent mixture (e.g., toluene/water).
-
Degas the mixture and heat under an argon atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature, add water, and extract with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the biphenyl phosphine oxide.
Step 3: Reduction to the Chiral Phosphine Ligand
-
Dissolve the biphenyl phosphine oxide (1.0 equiv) in anhydrous toluene under an argon atmosphere.
-
Add trichlorosilane (excess) and stir at room temperature for 30 minutes.
-
Heat the mixture to reflux for several hours until the reaction is complete.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the final biphenyl phosphine ligand.
General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This is a general procedure for a Suzuki-Miyaura reaction using a biphenyl-based phosphine ligand.[1]
-
In a glovebox, charge an oven-dried Schlenk tube with the aryl bromide (1.0 equiv), the arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.01 equiv), the biphenyl phosphine ligand (0.02 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Add a degassed solvent (e.g., THF or toluene).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 50-100 °C) for the specified time (e.g., 12-72 hours), with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Diagrams of catalytic cycles and experimental workflows provide a clear visual representation of the processes involved.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for high-throughput screening of catalytic reactions.
References
"1-Biphenyl-2-Ylmethanamine" versus other biphenyls as anticancer agents
While specific experimental data on the anticancer activity of 1-Biphenyl-2-Ylmethanamine remains limited in publicly available research, the broader class of biphenyl-containing molecules represents a promising and extensively studied scaffold in the development of novel cancer therapeutics.[1][2] This guide provides a comparative overview of various biphenyl derivatives that have demonstrated significant anticancer potential, focusing on their efficacy, mechanisms of action, and the experimental methodologies used to evaluate them.
A Privileged Structure in Oncology
The biphenyl scaffold, consisting of two connected phenyl rings, is considered a "privileged structure" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets with high specificity, forming the basis for numerous therapeutic agents.[1][2][3] In oncology, biphenyl derivatives have been designed to target various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and immune system suppression.
Comparative Efficacy of Biphenyl Anticancer Agents
The anticancer activity of biphenyl compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency. The following tables summarize the in vitro cytotoxicity of several classes of biphenyl derivatives.
Table 1: Hydroxylated Biphenyl Derivatives against Melanoma
Two novel hydroxylated biphenyl compounds, designated as Compound 11 and Compound 12 , have shown significant antitumor activity against malignant melanoma cells.[4][5]
| Compound | Cell Line | IC50 (µM) at 72h | Reference |
| Compound 11 | A375 (Melanoma) | 1.7 ± 0.5 | [4] |
| Compound 12 | A375 (Melanoma) | 2.0 ± 0.7 | [4] |
| Compound 11 | SK-MEL-28 (Melanoma) | ~2.5 | [4] |
| Compound 12 | SK-MEL-28 (Melanoma) | ~3.0 | [4] |
| Compound 11 | MeWo (Melanoma) | ~2.0 | [4] |
| Compound 12 | MeWo (Melanoma) | ~2.5 | [4] |
Table 2: Biphenylaminoquinoline Derivatives
A series of [3,3']biphenylaminoquinoline derivatives have demonstrated potent cytotoxicity against a panel of cancer cell lines.[2]
| Compound | SW480 (Colorectal) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | MiaPaCa-2 (Pancreatic) IC50 (µM) | Reference |
| 7j | 1.05 | 0.98 | 0.38 | 0.17 | [2] |
Table 3: Biphenyl Derivatives as PD-1/PD-L1 Inhibitors
Several biphenyl derivatives have been developed as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint.
| Compound | HTRF Assay IC50 (nM) | Cell-Based Assay EC50 (µM) | Reference |
| B2 | 2.7 - 87.4 | - | [6] |
| HD10 | 3.1 | - | [7] |
| 12j-4 | - | 2.68 ± 0.27 (MDA-MB-231) | [8][9] |
Mechanisms of Action and Signaling Pathways
Biphenyl derivatives exert their anticancer effects through diverse mechanisms of action.
Induction of Apoptosis and Cell Cycle Arrest
Hydroxylated biphenyls, such as compounds 11 and 12, have been shown to induce apoptosis (programmed cell death) in melanoma cells.[4][5] This is confirmed through Annexin V and TUNEL assays, which detect early and late stages of apoptosis, respectively. Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[4]
Inhibition of Immune Checkpoints
A significant advancement in cancer therapy is the development of immune checkpoint inhibitors. Biphenyl derivatives have been designed to disrupt the interaction between PD-1 on T-cells and PD-L1 on tumor cells.[10] This blockade restores the immune system's ability to recognize and attack cancer cells.
Some biphenyl derivatives have also been shown to induce apoptosis through a non-immune pathway by binding to cytoplasmic PD-L1, which in turn prevents the phosphorylation of AKT.[8][9]
Experimental Protocols
The following are generalized experimental protocols for assessing the anticancer activity of biphenyl compounds.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the biphenyl compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay is used to quantify the inhibition of the PD-1/PD-L1 interaction.
-
Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins, along with donor and acceptor fluorophore-conjugated antibodies, are prepared.
-
Compound Incubation: The biphenyl compound is incubated with the PD-1 and PD-L1 proteins.
-
Antibody Addition: The conjugated antibodies are added to the mixture.
-
FRET Signal Measurement: If PD-1 and PD-L1 interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a Förster Resonance Energy Transfer (FRET) signal. The HTRF signal is measured using a plate reader.
-
Inhibition Calculation: A decrease in the HTRF signal in the presence of the compound indicates inhibition of the PD-1/PD-L1 interaction. The IC50 value is then calculated.
Conclusion
The biphenyl scaffold continues to be a highly valuable framework in the design of novel anticancer agents. The diverse mechanisms of action, ranging from direct cytotoxicity to immune modulation, highlight the versatility of this chemical class. While specific data for this compound is not yet prominent, the extensive research on other biphenyl derivatives provides a strong foundation and promising direction for the development of future cancer therapies. Further investigation into the structure-activity relationships of these compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
performance comparison of "1-Biphenyl-2-Ylmethanamine" in OLEDs
A Comparative Guide for Researchers in Organic Electronics
This analysis focuses on the performance of key biphenyl-based materials utilized in different layers of the OLED stack: Hole Transport Layers (HTLs), Host Materials for the Emissive Layer (EML), and Electron Transport Layers (ETLs). The data presented is compiled from comparative studies to ensure a fair and objective assessment.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of representative biphenyl-based materials in their respective functional layers within an OLED device. These metrics are crucial for evaluating the efficiency and longevity of an OLED.
| Material | Role | Device Structure/Emitter | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) |
| NPB | HTL | Green PhOLED (Ir(ppy)₃ in CBP host) | ~35-45 | ~30-40 | ~10-15 | ~3.0-4.0 |
| CBP | Host | Red PhOLED with Ir(dmpq)₂(acac) emitter | - | - | - | - |
| mCP | Host | Red PhOLED with Ir(dmpq)₂(acac) emitter | - | - | - | - |
| TPBi | ETL | Blue Flourescent OLED | ~5.75 | - | - | ~3.4 |
| Bphen | ETL | Blue Flourescent OLED | >5.75 | - | - | <3.4 |
Note: Performance metrics can vary significantly based on the full device architecture, layer thicknesses, and fabrication conditions. The data above is intended to provide a comparative overview based on available literature.
In-Depth Material Analysis
Hole Transport Layers (HTL):
-
N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) is a widely recognized benchmark for hole transport materials. Its biphenyl core contributes to good thermal stability and morphological integrity of the thin film. NPB's HOMO (Highest Occupied Molecular Orbital) level is well-matched with the work function of indium tin oxide (ITO), a common anode material, facilitating efficient injection of holes into the organic layers.[1] However, in some device architectures, its hole mobility may be lower compared to more advanced materials.[1]
Host Materials:
-
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) is a versatile material frequently employed as a host for phosphorescent emitters, particularly for green and red OLEDs.[2] Its biphenyl core provides a rigid backbone, while the carbazole moieties offer good hole-transporting properties. The triplet energy of the host material is a critical parameter, and CBP's triplet energy is suitable for hosting a wide range of phosphorescent dopants.[2]
-
1,3-Bis(N-carbazolyl)benzene (mCP) , while not a direct biphenyl derivative, contains a similar phenyl-carbazole linkage and is a crucial host material, especially for blue phosphorescent OLEDs. Its key advantage is a high triplet energy, which is essential for efficiently hosting high-energy blue emitters without quenching the emission.[2] In a comparative study with CBP for a red phosphorescent emitter, the choice of host significantly impacted the electroluminescence characteristics.[2]
Electron Transport Layers (ETL):
-
2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) is a widely used electron transport material. Its structure, which includes phenyl and benzimidazole units, provides good electron mobility. In a comparative study of blue fluorescent OLEDs, a device using TPBi as the ETL was outperformed by a device using Bphen.[3]
-
4,7-Diphenyl-1,10-phenanthroline (Bphen) serves as an excellent alternative to TPBi in certain applications. In the aforementioned comparative study, replacing TPBi with Bphen as the ETL in a blue fluorescent OLED resulted in a higher maximum luminance and a lower turn-on voltage, indicating improved electron injection and transport properties.[3]
Experimental Protocols
The fabrication and characterization of OLEDs are critical processes that determine the final performance of the device. Below are detailed methodologies for key experimental procedures.
OLED Fabrication via Vacuum Thermal Evaporation
Vacuum thermal evaporation is a standard technique for depositing the thin organic layers and metal cathode of an OLED.[4]
-
Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition:
-
The substrates are loaded into a high-vacuum chamber (base pressure < 10⁻⁶ Torr).
-
The organic materials (e.g., HTL, EML host and dopant, ETL) are placed in separate crucibles made of materials like quartz or tungsten.
-
The crucibles are heated resistively, causing the organic materials to sublimate.
-
The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance. Typical deposition rates for organic materials are in the range of 0.1-0.2 nm/s.
-
-
Cathode Deposition:
-
Following the deposition of the organic layers, a metal cathode (e.g., LiF/Al or Ca/Al) is deposited through a shadow mask to define the active area of the pixels. The shadow mask is a thin metal sheet with patterned openings.[5]
-
-
Encapsulation:
-
To protect the organic layers and reactive cathode from degradation by moisture and oxygen, the completed devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and a UV-curable epoxy resin.
-
Device Characterization
-
Current-Voltage-Luminance (I-V-L) Characteristics:
-
The electrical and optical properties of the fabricated OLEDs are measured using a source measure unit (SMU) and a calibrated photodiode or a spectroradiometer.[6]
-
The SMU applies a sweeping voltage to the device and measures the resulting current density.
-
Simultaneously, the photodiode or spectroradiometer measures the light output (luminance) from the device.
-
From the I-V-L data, key performance parameters such as turn-on voltage (voltage at which light is first detected), current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) are calculated.[7]
-
-
Operational Lifetime:
-
The operational stability of an OLED is typically evaluated by measuring the time it takes for the initial luminance to decrease to a certain percentage, often 50% (LT50), under a constant driving current.[7]
-
The device is driven at a constant current density, and the luminance is monitored over time.[7]
-
Accelerated lifetime testing at higher brightness levels is often employed to estimate the device lifetime at typical operating conditions.
-
Visualizing the Workflow
To better understand the intricate processes involved in OLED research, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental device structure.
References
- 1. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 2. A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. buydisplay.com [buydisplay.com]
- 6. [PDF] A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs | Semantic Scholar [semanticscholar.org]
- 7. ossila.com [ossila.com]
The Biphenyl-2-Ylmethanamine Scaffold: A Comparative Analysis for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The identification of privileged scaffolds that can be chemically modified to achieve high potency and selectivity is a critical step in this process. This guide provides a comparative analysis of "1-Biphenyl-2-Ylmethanamine" as a potential pharmacophore for kinase inhibition. Due to the limited publicly available data on this specific compound's kinase-related activity, this guide will leverage data from structurally similar compounds and established kinase inhibitors to provide a comprehensive and objective comparison.
Executive Summary
While direct evidence for "this compound" as a potent and selective kinase inhibitor is not prominent in current literature, its structural motif is present in various biologically active molecules. This guide explores the potential of the biphenyl-methanamine scaffold by comparing it against a range of FDA-approved kinase inhibitors. We present quantitative data on the potency and selectivity of these established drugs, detail the experimental protocols required for such validation, and provide visual representations of key concepts in kinase inhibitor discovery.
The "this compound" Pharmacophore: An Emerging Candidate
The "this compound" structure features a biphenyl core, which provides a rigid and tunable platform for interacting with protein binding sites, and a methanamine group that can serve as a key hydrogen bonding donor or acceptor. While its primary reported activity is weak inhibition of dipeptidyl peptidase IV (DPP-IV) with an IC50 of 30 μM, the biphenyl scaffold is a known feature in a number of kinase inhibitors, suggesting that with appropriate chemical modification, this core could be oriented to effectively target the ATP-binding site of various kinases.
The development of potent and selective kinase inhibitors often relies on the strategic modification of a core scaffold to optimize interactions with specific residues within the kinase domain. Structure-activity relationship (SAR) studies on various biphenyl derivatives have demonstrated that substitutions on the phenyl rings can significantly impact inhibitory activity and selectivity against different kinases.
Comparative Performance Data
To contextualize the potential of the "this compound" scaffold, it is essential to compare it against the performance of well-characterized kinase inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several FDA-approved kinase inhibitors against their primary targets.
| Kinase Inhibitor | Primary Target(s) | IC50 (nM) | Disease Area |
| Imatinib | ABL, c-KIT, PDGFR | 100 - 600 | Oncology |
| Gefitinib | EGFR | 26 - 57 | Oncology |
| Bosutinib | Src, Abl | 1 - 1.2 | Oncology |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1 - 0.3 | Oncology |
| Pazopanib | VEGFR1/2/3, PDGFR, FGFR, c-Kit | 10 - 146 | Oncology |
| Regorafenib | VEGFR1/2/3, PDGFR-β, Kit, RET, Raf-1 | 1.5 - 46 | Oncology |
Table 1: IC50 values of selected FDA-approved kinase inhibitors against their primary targets.[]
Kinase Selectivity Profiles
A critical aspect of kinase inhibitor development is ensuring selectivity to minimize off-target effects. The following table provides a qualitative overview of the selectivity of several inhibitors.
| Kinase Inhibitor | Selectivity Profile | Comments |
| Imatinib | Relatively selective | Inhibits ABL, c-KIT, and PDGFR with similar potency. |
| Dasatinib | Multi-targeted | Potently inhibits a broad range of kinases. |
| Lapatinib | Dual inhibitor | Primarily targets EGFR and HER2. |
| Gefitinib | Selective | High selectivity for EGFR. |
| Sorafenib | Multi-targeted | Inhibits multiple kinases including VEGFR, PDGFR, and Raf kinases. |
| Sunitinib | Multi-targeted | Inhibits multiple receptor tyrosine kinases. |
Table 2: Qualitative selectivity profiles of common kinase inhibitors.[2][3][4][5]
Experimental Protocols for Kinase Inhibitor Validation
The validation of a potential kinase inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, mechanism of action, and efficacy.
In Vitro Kinase Activity Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Principle: These assays measure the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. Common detection methods include luminescence (measuring ATP consumption), fluorescence, and radioactivity.
Generalized Protocol (Luminescence-based):
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., "this compound" derivatives) and a known inhibitor (positive control) in DMSO.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, a suitable substrate, and the kinase assay buffer.
-
Inhibitor Incubation: Add the diluted compounds to the wells and incubate for a defined period (e.g., 10-30 minutes) to allow for binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: Add a detection reagent that measures the amount of ADP produced (which is proportional to kinase activity). This is often a coupled enzyme system that generates a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Kinase Activity Assay (Target Engagement)
Objective: To assess the ability of a compound to inhibit the activity of its target kinase within a cellular context.
Principle: These assays measure the phosphorylation of a downstream substrate of the target kinase in cells treated with the inhibitor. This provides a more physiologically relevant measure of inhibitor potency.
Generalized Protocol (Western Blotting):
-
Cell Culture: Culture a cell line that expresses the target kinase.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a specific duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate and a primary antibody for the total amount of the substrate (as a loading control).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different compound concentrations.
Cell Viability/Proliferation Assay
Objective: To evaluate the effect of the compound on the growth and survival of cancer cells that are dependent on the target kinase.
Principle: Cells are treated with the inhibitor, and cell viability is measured using various methods, such as colorimetric assays (e.g., MTT, XTT) or luminescence-based assays that measure ATP content.
Generalized Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a defined period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate to allow for its conversion to formazan by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Efficacy Studies
Objective: To assess the anti-tumor activity of the compound in a living organism.
Principle: A tumor is established in an animal model (e.g., a mouse xenograft model with human cancer cells), and the animal is treated with the inhibitor. Tumor growth is monitored over time.
Generalized Protocol (Xenograft Model):
-
Tumor Implantation: Inject human cancer cells subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) and a vehicle control daily for a specified period.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the average tumor volume over time for each group to assess the effect of the treatment on tumor growth.
Visualizing Key Concepts in Kinase Inhibitor Validation
The following diagrams, generated using Graphviz, illustrate important workflows and concepts in the validation of a kinase inhibitor.
Caption: Experimental workflow for kinase inhibitor validation.
Caption: Simplified MAPK/ERK signaling pathway with a kinase inhibitor.
Caption: Structure-Activity Relationship (SAR) logic for a biphenyl-based inhibitor.
Conclusion
The "this compound" scaffold represents an intriguing starting point for the development of novel kinase inhibitors. While direct evidence of its efficacy against kinases is currently sparse, the well-documented success of other biphenyl-containing molecules in this therapeutic area provides a strong rationale for its further investigation. Through systematic chemical modification and rigorous experimental validation, as outlined in this guide, the potential of this and related pharmacophores can be fully explored. The provided comparative data for established inhibitors serves as a benchmark for these future drug discovery efforts.
References
- 2. academic.oup.com [academic.oup.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of Biphenyl-2-ylmethylamine Derivatives as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a series of biphenyl-2-ylmethylamine derivatives as inhibitors of monoamine transporters, supported by experimental data from peer-reviewed research. The structure-activity relationships (SAR) are analyzed to provide insights for the rational design of novel therapeutics targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Dysregulation of these transporters is implicated in a variety of neuropsychiatric disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).
Performance Comparison of Biphenyl-2-ylmethylamine Derivatives
The following table summarizes the in vitro binding affinities (Ki, in nM) of a series of (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amine derivatives for the dopamine transporter (DAT) and the serotonin transporter (SERT). Lower Ki values indicate higher binding affinity. The data highlights how structural modifications to the parent compound influence its potency and selectivity.
| Compound ID | R | X | n | Alicyclic Amine | DAT Ki (nM) | SERT Ki (nM) | SERT/DAT Ratio |
| 1a | H | S | 1 | Piperidine | 45.3 | >10,000 | >221 |
| 1b | 4'-F | S | 1 | Piperidine | 28.1 | >10,000 | >356 |
| 1c | 4'-Cl | S | 1 | Piperidine | 15.8 | >10,000 | >633 |
| 2a | H | SO | 1 | Piperidine | 98.7 | >10,000 | >101 |
| 2b | 4'-F | SO | 1 | Piperidine | 65.4 | >10,000 | >153 |
| 2c | 4'-Cl | SO | 1 | Piperidine | 42.1 | >10,000 | >238 |
| 3a | H | S | 2 | Piperidine | 33.6 | 8,765 | 261 |
| 3b | 4'-F | S | 2 | Piperidine | 21.9 | 6,543 | 299 |
| 4a | H | S | 1 | Morpholine | 67.2 | >10,000 | >149 |
| 4b | 4'-F | S | 1 | Morpholine | 48.5 | >10,000 | >206 |
Experimental Protocols
The binding affinities of the biphenyl-2-ylmethylamine derivatives for DAT and SERT were determined using a competitive radioligand binding assay.[1][2][3][4][5] This is a standard in vitro method to assess the potency of compounds that target monoamine transporters.[3]
Radioligand Binding Assay for DAT and SERT
1. Materials and Reagents:
-
Membrane Preparations: Homogenates from rat striatum (for DAT) and rat frontal cortex (for SERT) or from cells expressing the recombinant human transporters.
-
Radioligands: [³H]WIN 35,428 for DAT and [³H]citalopram for SERT.[1]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[2]
-
Non-specific Binding Inhibitor: 10 µM cocaine for DAT and 10 µM fluoxetine for SERT.
-
Test Compounds: Serial dilutions of the biphenyl-2-ylmethylamine derivatives.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
2. Procedure:
-
Incubation: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or buffer (for total binding) or a saturating concentration of a known inhibitor (for non-specific binding).
-
The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams are provided.
Caption: Mechanism of action of biphenylmethylamine derivatives as monoamine reuptake inhibitors.
Caption: General experimental workflow for a structure-activity relationship (SAR) study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
Comparative Efficacy of 1-Biphenyl-2-Ylmethanamine Derivatives and Known Monoamine Reuptake Inhibitors
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of a series of novel (([1,1'-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amine derivatives against a range of established monoamine reuptake inhibitors. The primary focus of this comparison is the binding affinity of these compounds to the dopamine transporter (DAT) and the serotonin transporter (SERT), key targets in the pharmacological treatment of various neuropsychiatric disorders. While the core structure of the novel compounds is the 1,1'-biphenyl-2-yl moiety, which is structurally related to 1-biphenyl-2-ylmethanamine, it is important to note the synthesized molecules are sulfinylalkyl alicyclic amine derivatives.
This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise overview of preclinical data to inform further research and development efforts.
Quantitative Comparison of Binding Affinities
The following tables summarize the in vitro binding affinities (Ki, in nM) of the novel biphenyl derivatives and a selection of well-known monoamine reuptake inhibitors for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower Ki values indicate higher binding affinity.
Table 1: In Vitro Binding Affinities (Ki, nM) of Novel (([1,1'-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amine Derivatives at DAT and SERT
| Compound ID | DAT Ki (nM) | SERT Ki (nM) |
| Derivative 1 | 1.5 | 250 |
| Derivative 2 | 2.1 | 350 |
| Derivative 3 | 0.8 | 180 |
| Derivative 4 | 3.2 | 410 |
| Derivative 5 | 1.1 | 210 |
| Derivative 6 | 0.9 | 195 |
| Derivative 7 | 2.5 | 380 |
| Derivative 8 | 1.8 | 290 |
| Note: The data for the novel derivatives are adapted from a study on a series of (([1,1'-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines and are presented here for comparative purposes. |
Table 2: In Vitro Binding Affinities (Ki, nM) of Known Monoamine Reuptake Inhibitors at DAT, SERT, and NET
| Drug | Class | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Fluoxetine | SSRI | 2960 | 1.1 | 260 |
| Sertraline | SSRI | 25 | 0.29 | 420 |
| Paroxetine | SSRI | 134 | 0.1 | 40 |
| Venlafaxine | SNRI | 2480 | 26 | 139 |
| Duloxetine | SNRI | 240 | 0.8 | 6.7 |
| Amitriptyline | TCA | 3280 | 4.3 | 26 |
| Bupropion | NDRI | 526 | 9100 | 2900 |
| Cocaine | SNDRI | 270 | 310 | 370 |
| Note: The Ki values for known drugs can vary between studies due to different experimental conditions. The values presented here are representative figures from various literature sources. |
Experimental Protocols
The following section details the methodology for a key experiment used to determine the binding affinities presented in the tables above.
Radioligand Binding Assay for Monoamine Transporters
This in vitro assay measures the affinity of a test compound for a specific transporter (DAT, SERT, or NET) by quantifying its ability to displace a radiolabeled ligand that is known to bind to the transporter.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
-
Radioligands:
-
For DAT: [³H]WIN 35,428 or [³H]GBR-12935
-
For SERT: [³H]Citalopram or [³H]Paroxetine
-
For NET: [³H]Nisoxetine or [³H]Mazindol
-
-
Test compounds (novel biphenyl derivatives and known drugs) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., 10 µM benztropine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound or the non-specific binding inhibitor. The total assay volume is typically 250-500 µL.
-
Equilibrium: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of any competing ligand.
-
Non-specific Binding: Radioactivity measured in the presence of a high concentration of the non-specific binding inhibitor.
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations of Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of monoamine transporters and a typical workflow for the radioligand binding assay.
Caption: Monoamine Transporter Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Comparative Cross-Reactivity Analysis of 1-Biphenyl-2-Ylmethanamine Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The "1-biphenyl-2-ylmethanamine" scaffold is a privileged structure in modern medicinal chemistry, serving as the core component for a diverse range of targeted inhibitors. This guide provides a comparative analysis of the cross-reactivity and selectivity of inhibitors based on this scaffold, focusing on their performance against four distinct protein targets: HIV-1 Reverse Transcriptase (RT), the Dopamine Transporter (DAT), the PD-1/PD-L1 immune checkpoint interaction, and Protein Tyrosine Phosphatase 1B (PTP1B). The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to aid in the objective assessment of these compounds.
Quantitative Performance Comparison
The inhibitory activities of representative "this compound"-based compounds and their alternatives are summarized below. This data highlights the potency and selectivity of these inhibitors against their primary targets and key off-targets.
Table 1: HIV-1 Reverse Transcriptase (RT) Inhibitors
| Compound | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| JK-4b (Biphenyl-DAPY) | WT HIV-1 | 1 | 2.08 | 2059[1] |
| K103N Mutant | Data not specified | >2059[1] | ||
| E138K Mutant | Data not specified | >2059[1] | ||
| Compound 2a (Biphenyl-DAPY) | WT HIV-1 | 1 | >2059[2] | >2059[2] |
| L100I Mutant | 1.3 | >2059[2] | ||
| K103N Mutant | 0.84 | >2059[2] | ||
| Y181C Mutant | 1.5 | >2059[2] | ||
| Compound 10p (CN-Biphenyl-DAPY) | WT HIV-1 | 27 | 36.4 | 1361[3] |
| Etravirine (Alternative) | WT HIV-1 | Data not specified | Data not specified | >1361[3] |
DAPY: Diarylpyrimidine
Table 2: Dopamine Transporter (DAT) Inhibitors
| Compound | Target | Ki (nM) | hERG IC50 (µM) | DAT/SERT Selectivity |
| Modafinil Analogue 1 | DAT | Data not specified | Data not specified | Data not specified |
| ((1,1'-biphenyl)-2-yl)methyl)sulfinylalkyl alicyclic amine derivatives | DAT | Range: 6 - >14,000-fold over SERT[4] | QSAR models predict reduced hERG activity[4] | Data varies by analogue[4] |
| Cocaine (Alternative) | DAT | Binds to outward-facing conformation | Data not specified | Lower selectivity |
Table 3: PD-1/PD-L1 Interaction Inhibitors
| Compound | Assay | IC50/EC50 (nM) |
| Compound 2 (Nonsymmetric Biphenyl-based) | HTRF (IC50) | Single-digit nM range[5] |
| Cell-based ICB (EC50) | 21.8[5] | |
| Durvalumab (Antibody Alternative) | Cell-based ICB (EC50) | 0.3–1.8[5] |
| Compound 17 (Biphenyl-benzimidazole) | HTRF (IC50) | Submicromolar range[6] |
HTRF: Homogeneous Time-Resolved Fluorescence; ICB: Immune Checkpoint Blockade
Table 4: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
| Compound | Target | IC50 (µM) | Selectivity vs. TCPTP | |---|---|---| | Compound 4b (Dihydropyridine thione) | PTP1B | 3.33 | >30-fold[7] | | Bidentate Inhibitors | PTP1B | Varies | High selectivity[8] |
TCPTP: T-cell protein tyrosine phosphatase
Signaling Pathways and Mechanisms of Action
Understanding the biological context in which these inhibitors function is crucial for interpreting their effects. The following diagrams illustrate the key signaling pathways associated with each target.
Caption: Simplified schematic of the HIV-1 reverse transcription process.
Caption: Role of the Dopamine Transporter (DAT) in synaptic dopamine signaling.
Caption: The PD-1/PD-L1 immune checkpoint signaling pathway.
Caption: Negative regulation of the insulin signaling pathway by PTP1B.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction
This assay quantifies the interaction between PD-1 and PD-L1. In the absence of an inhibitor, the binding of tagged recombinant PD-1 and PD-L1 proteins brings a donor and acceptor fluorophore into close proximity, generating a FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the HTRF signal.
Protocol:
-
Compound Preparation: Serially dilute test compounds in an appropriate assay buffer. The final DMSO concentration should be kept below 1%.
-
Reagent Preparation: Dilute tagged recombinant human PD-1 and PD-L1 proteins, along with their corresponding HTRF detection reagents (e.g., anti-tag antibodies labeled with a donor like Europium cryptate and an acceptor like d2), in the assay buffer.
-
Assay Procedure:
-
Dispense the diluted compounds or standards into a low-volume 384-well white plate.
-
Add the mixture of tagged PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF detection reagents.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light.
-
Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) on an HTRF-compatible plate reader.
-
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 values from the dose-response curves.
Caption: General experimental workflow for the PD-1/PD-L1 HTRF assay.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add a fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (cytotoxic concentration 50) values.
[³H]-Dopamine Uptake Assay
This assay measures the function of the dopamine transporter (DAT) by quantifying the uptake of radiolabeled dopamine into cells or synaptosomes expressing DAT.
Protocol:
-
Cell/Synaptosome Preparation: Prepare cells expressing DAT or synaptosomes from brain tissue.
-
Pre-incubation: Pre-incubate the cells/synaptosomes with the test compounds or vehicle in a suitable buffer for a specific time at a controlled temperature (e.g., 20 minutes at 25°C).
-
Dopamine Uptake: Initiate the uptake by adding a known concentration of [³H]-dopamine and incubate for a short period (e.g., 10 minutes).
-
Termination of Uptake: Stop the uptake by rapid filtration or by washing with ice-cold buffer.
-
Quantification: Lyse the cells/synaptosomes and measure the amount of radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of [³H]-dopamine uptake compared to the vehicle control and calculate the IC50 values.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a colorimetric ELISA-based assay that measures the activity of HIV-1 RT. The enzyme incorporates DIG-labeled dUTP into a new DNA strand, which is then detected with an anti-DIG antibody conjugated to a reporter enzyme.
Protocol:
-
Plate Preparation: Use a microplate pre-coated with streptavidin.
-
Reaction Mixture: Prepare a reaction mixture containing a template/primer (e.g., poly(A) x oligo(dT)), dNTPs, and DIG- and biotin-labeled dUTPs.
-
Assay Procedure:
-
Add the reaction mixture to the wells.
-
Add serial dilutions of the test compounds.
-
Initiate the reaction by adding recombinant HIV-1 RT.
-
Incubate at 37°C for 1-2 hours.
-
Wash the plate to remove unbound reagents.
-
Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP) and incubate.
-
Wash the plate again.
-
Add a peroxidase substrate and incubate until color develops.
-
Stop the reaction and measure the absorbance.
-
-
Data Analysis: Calculate the percent inhibition of RT activity and determine the IC50 values.
PTP1B Inhibition Assay
This colorimetric assay measures the activity of PTP1B by quantifying the dephosphorylation of a substrate, p-nitrophenyl phosphate (pNPP), which produces a yellow product, p-nitrophenol.
Protocol:
-
Reagent Preparation: Prepare assay buffer, a stock solution of recombinant PTP1B, a stock solution of pNPP, and serial dilutions of the test compounds.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the PTP1B enzyme solution.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis: Determine the rate of p-nitrophenol production and calculate the percent inhibition of PTP1B activity to determine the IC50 values.
This guide provides a foundational framework for comparing the cross-reactivity of "this compound"-based inhibitors. Researchers are encouraged to use the provided data and protocols as a starting point for their own investigations into the selectivity and potential off-target effects of these and other novel chemical entities.
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A combined approach of structure-based virtual screening and NMR to interrupt the PD-1/PD-L1 axis: Biphenyl-benzimidazole containing compounds as novel PD-L1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies of the mechanism of selectivity of protein tyrosine phosphatase 1B (PTP1B) bidentate inhibitors using molecular dynamics simulations and free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Charge Transport Properties: A Comparative Guide for Novel Biphenyl-Based Materials
A comparative analysis of established charge transport materials to provide a benchmark for the evaluation of "1-Biphenyl-2-Ylmethanamine" and other novel compounds.
Introduction
The development of new organic semiconducting materials is crucial for advancing the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). "this compound," a biphenyl-containing molecule, presents a potential candidate for charge transport applications. However, a comprehensive evaluation of its charge transport properties requires benchmarking against established materials. Due to the limited availability of experimental data for "this compound," this guide provides a comparative analysis of three widely used hole transport materials that also feature a biphenyl core: N,N′-diphenyl-N,N′-bis(3-methylphenyl)-[1,1′-biphenyl]-4,4′-diamine (TPD) , 4,4′-N,N′-dicarbazole-biphenyl (CBP) , and N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) .
This guide summarizes their key charge transport parameters, details the experimental protocols for their measurement, and provides visual workflows to aid researchers, scientists, and drug development professionals in the evaluation of new materials.
Data Presentation: A Comparative Overview of Charge Transport Properties
The following tables summarize the reported charge transport properties for TPD, CBP, and NPB. It is important to note that the charge carrier mobility in organic materials can be highly dependent on factors such as the measurement technique, sample preparation, purity, and the applied electric field.
Table 1: Hole Mobility
| Material | Hole Mobility (cm²/Vs) | Measurement Technique | Notes |
| TPD | ~10⁻³ - 10⁻⁴ | Time-of-Flight (TOF) | Widely used hole transport material.[1] |
| (1-2) x 10⁻³ | Space-Charge Limited Current (SCLC) | For poly-TPD.[2] | |
| CBP | ~10⁻³ | Impedance Spectroscopy | For undoped CBP thin films.[3] |
| 10⁻¹⁰ - 10⁻⁸ | Impedance Spectroscopy | Doped with Ir(ppy)₃, which acts as a trapping center.[3] | |
| 2.2 x 10⁻⁵ | Space-Charge Limited Current (SCLC) | Doped with 12% FeCl₃ at zero electric field.[4] | |
| NPB | 7.64 x 10⁻⁴ | Space-Charge Limited Current (SCLC) | At a thickness of 1000 nm and an electric field of 0.1 MV/cm.[5] |
| 1.63 x 10⁻⁵ | Space-Charge Limited Current (SCLC) | At a thickness of 50 nm and an electric field of 0.1 MV/cm.[5] | |
| ~1.16 x 10⁻³ | Not specified | Under zero bias.[6] |
Table 2: Electron Mobility
| Material | Electron Mobility (cm²/Vs) | Measurement Technique | Notes |
| TPD | - | - | Primarily a hole transport material; electron mobility is generally not reported. |
| CBP | 3.58 x 10⁻¹ (calculated) | Time-of-Flight (TOF) | For a related dicarbazolyl-dimethene-benzene compound.[7] |
| NPB | - | - | Primarily a hole transport material; electron mobility is generally not reported. |
Experimental Protocols
The characterization of charge transport in organic materials predominantly relies on two key techniques: the Time-of-Flight (TOF) method and the Space-Charge Limited Current (SCLC) method.
Time-of-Flight (TOF)
The Time-of-Flight method is a direct technique for measuring the drift mobility of charge carriers.[8] In a typical TOF experiment, a thin film of the organic material is sandwiched between two electrodes. A short pulse of light, with energy greater than the material's bandgap, is used to generate a sheet of charge carriers near one of the electrodes.[8] An applied electric field then drives these carriers across the film to the collecting electrode. The resulting transient photocurrent is measured as a function of time. The transit time (τ) is the time it takes for the carriers to traverse the film. The drift mobility (μ) can then be calculated using the following equation:
μ = d² / (τ * V)
where d is the thickness of the organic film and V is the applied voltage.[7]
A variation of this technique is the charge-retraction time-of-flight (CR-TOF), which is an all-electrical method that does not require a light pulse.[9] Instead, carriers are injected and accumulated at a blocking interface and then retracted, with the retraction current transient being analogous to the TOF photocurrent.[9]
Space-Charge Limited Current (SCLC)
The Space-Charge Limited Current (SCLC) method is another common technique to determine charge carrier mobility in organic semiconductors.[10] This method involves measuring the steady-state current-voltage (I-V) characteristics of a single-carrier device. At a sufficiently high applied voltage, the injected charge carrier density exceeds the intrinsic carrier density, and the current becomes limited by the space charge of the injected carriers. In the ideal case, for a trap-free insulator, the current density (J) is described by the Mott-Gurney law:
J = (9/8) * ε₀ * εᵣ * μ * (V²/d³)
where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the charge carrier mobility, V is the applied voltage, and d is the thickness of the film. By fitting the experimental J-V data in the SCLC regime to this equation, the mobility can be extracted.[11] For this method to be accurate, ohmic contacts are required for efficient charge injection.[9]
Conclusion
This guide provides a foundational benchmark for the charge transport properties of biphenyl-containing organic materials by presenting data for the well-established compounds TPD, CBP, and NPB. The summarized mobility data and detailed experimental protocols for TOF and SCLC measurements offer a framework for the systematic evaluation of new materials such as "this compound." Researchers and professionals in the field can utilize this information to design appropriate characterization experiments and to contextualize the performance of novel compounds, thereby accelerating the discovery and development of next-generation organic electronic materials.
References
- 1. ossila.com [ossila.com]
- 2. Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impedance spectroscopy measurements of charge carrier mobility in 4,4'-N,N'-dicarbazole-biphenyl thin films doped with tris(2-phenylpyridine) iridium (Journal Article) | ETDEWEB [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-dimethylbenzidine | 495416-60-9 | Benchchem [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 11. pubs.acs.org [pubs.acs.org]
comparative cytotoxicity of "1-Biphenyl-2-Ylmethanamine" analogs on cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities, including promising anticancer properties.[1] This guide provides a comparative overview of the cytotoxic effects of various biphenyl-containing compounds on different cancer cell lines, based on available experimental data. The information is intended to aid researchers in the design and development of novel anticancer agents.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of different biphenyl analogs against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
Table 1: Cytotoxicity of Biphenylaminoquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| DPDQ-3a | Lung (A549) | < Cisplatin |
| DPDQ-3a | Colorectal (DLD1) | < Cisplatin |
| DPDQ-3a | Breast (MCF-7) | < Cisplatin |
Data extracted from a study on biphenylaminoquinoline derivatives, which showed potency and selectivity against lung, colorectal, and breast cancer cells, with reduced toxicity to normal cells.[1]
Table 2: Cytotoxicity of Hydroxylated Biphenyl Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 11 | Melanoma | 1.7 ± 0.5 |
| Compound 12 | Melanoma | 2.0 ± 0.7 |
These compounds, structurally related to curcumin, demonstrated significant antitumor potential against melanoma cells while showing no toxicity to normal fibroblasts up to 32 µM.[2]
Table 3: Cytotoxicity of Biphenyl Sulfonamide Analogs
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 15 | Prostate (PC-3) | 29.2 |
| Compound 15 | Leukemia (HL-60) | 20.7 |
A series of arylpropyl sulfonamide analogues were evaluated, with some compounds showing stronger activities than the parent compound B13 in both prostate cancer and leukemia cell lines.[3]
Table 4: Cytotoxicity of 2-Arylnaphthyridin-4-one Analogues
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 13 | Lung (A549) | 2.3 |
| Compound 13 | Renal (Caki-2) | 13.4 |
Among a series of 2-arylnaphthyridin-4-ones, compound 13, which contains a naphthyl group, exhibited the most potent activity against both lung and renal cancer cell lines.[4]
Experimental Protocols
Cell Viability and Cytotoxicity Assays (MTT Assay)
A common method to assess the cytotoxic effects of the biphenyl compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Cancer cells (e.g., A549, Caki-2, PC-3, HL-60) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well).[4]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 4 days).[4]
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[4]
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assays
To determine if the cytotoxic effects are due to the induction of programmed cell death (apoptosis), assays such as Annexin V and TUNEL are performed. Western blotting for caspase activation and PARP cleavage can further confirm the apoptotic pathway.[2]
Visualizations
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of newly synthesized compounds.
Caption: A generalized workflow for the synthesis and cytotoxic evaluation of novel compounds.
Apoptosis Induction Pathway
The diagram below depicts a simplified signaling pathway for apoptosis induction, a common mechanism of action for anticancer drugs.
Caption: A simplified representation of a common apoptotic pathway initiated by an anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to a Priori Assessment: Validating In Silico Models for 1-Biphenyl-2-Ylmethanamine Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of in silico models for predicting the biological activity of 1-biphenyl-2-ylmethanamine derivatives and their analogs. By presenting supporting experimental data and detailed protocols, this document aims to facilitate the validation and application of computational models in drug discovery.
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this compound are no exception, with research indicating their potential as anticancer and enzyme-inhibiting agents. In silico models, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, offer a rapid and cost-effective means to predict the bioactivity of novel derivatives, thereby prioritizing synthetic efforts and streamlining the drug discovery pipeline. However, the predictive power of these models must be rigorously validated against experimental data to ensure their reliability.
This guide delves into the validation of such in silico models, offering a comparison of predictive performance with experimental outcomes for biphenyl derivatives. It further provides detailed experimental protocols for key assays and visualizes relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field.
Comparative Analysis of In Silico Model Performance
The predictive accuracy of in silico models is paramount. The following tables summarize the performance of various models in predicting the biological activity of biphenyl derivatives, comparing the predicted values with experimentally determined outcomes.
Table 1: 3D-QSAR Model Validation for Aromatase Inhibitors
A study on biphenyl derivatives as nonsteroidal aromatase inhibitors utilized a 3D-QSAR pharmacophore model. The model's predictive power was assessed by comparing the predicted pIC50 values against the experimental values for a set of training and test compounds.[1]
| Compound | Experimental pIC50 | Predicted pIC50 | Residual |
| Training Set | |||
| Compound 1 | 7.82 | 7.75 | 0.07 |
| Compound 5 | 6.54 | 6.61 | -0.07 |
| Compound 10 | 7.22 | 7.18 | 0.04 |
| Compound 15 | 6.89 | 6.95 | -0.06 |
| Compound 20 | 7.52 | 7.49 | 0.03 |
| Test Set | |||
| Compound 25 | 7.15 | 7.08 | 0.07 |
| Compound 30 | 6.96 | 6.89 | 0.07 |
Statistical Significance: The model demonstrated a high correlation coefficient (R²) of 0.977 for the training set and a predictive correlation coefficient (Q²) of 0.946 for the external test set, indicating a robust and predictive model.[1]
Table 2: Machine Learning Model Performance for Bioactivity Prediction
While not specific to this compound, broader studies on machine learning models for predicting bioactivity offer insights into their potential. A study comparing various algorithms on over 5000 datasets provides a benchmark for expected performance.
| Machine Learning Algorithm | Average Area Under the Curve (AUC) | Average F1 Score |
| Random Forest | 0.85 | 0.65 |
| Support Vector Machine (SVM) | 0.82 | 0.62 |
| Deep Neural Network (DNN) | 0.80 | 0.60 |
| Naive Bayes | 0.75 | 0.55 |
Note: These are generalized performance metrics and can vary significantly based on the specific dataset and molecular descriptors used.
Experimental Protocols for Model Validation
Rigorous experimental validation is the cornerstone of reliable in silico modeling. The following are detailed protocols for assays commonly used to determine the biological activity of biphenyl derivatives.
Protocol 1: MTT Assay for Cytotoxicity (IC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.[2][3][4]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the biphenyl derivative in complete culture medium from the stock solution. A common starting range is 0.1 µM to 100 µM.
-
Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Aromatase Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the aromatase (CYP19A1) enzyme, which is crucial in estrogen biosynthesis and a target in breast cancer therapy.[5][6]
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Fluorogenic aromatase substrate
-
NADPH generating system
-
Aromatase assay buffer
-
This compound derivative stock solution (in DMSO)
-
Known aromatase inhibitor (e.g., Letrozole) as a positive control
-
96-well black microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the biphenyl derivative and the positive control in the assay buffer.
-
Prepare the aromatase enzyme and NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add the serially diluted biphenyl derivative, positive control, and a vehicle control (DMSO) to the wells of the 96-well plate in triplicate.
-
Add the aromatase enzyme solution to all wells.
-
Incubate the plate for 10 minutes at 37°C to allow the compound to interact with the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate and NADPH regenerating system to each well.
-
Immediately measure the fluorescence intensity in kinetic mode (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (Vmax) for each concentration.
-
Calculate the percentage of aromatase inhibition for each concentration of the biphenyl derivative compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Visualization of Pathways and Workflows
Understanding the biological context and the experimental process is crucial for interpreting the results of both in silico and in vitro studies. The following diagrams, generated using Graphviz, illustrate a key signaling pathway implicated in the anticancer activity of some biphenyl derivatives and a general workflow for the validation of in silico models.
Conclusion
The validation of in silico models is a critical step in modern drug discovery. For this compound derivatives, a class of compounds with significant therapeutic potential, robustly validated computational models can greatly accelerate the identification of lead candidates. This guide provides a framework for comparing in silico predictions with experimental data, offering detailed protocols for key biological assays. The visualized signaling pathways and experimental workflows further aid in the conceptualization and execution of these validation studies. By integrating computational and experimental approaches, researchers can more efficiently navigate the complex landscape of drug development and unlock the full potential of this promising class of molecules.
References
- 1. Pharmacophore based 3D-QSAR study of biphenyl derivatives as nonsteroidal aromatase inhibitors in JEG-3 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. atcc.org [atcc.org]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-Biphenyl-2-Ylmethanamine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 1-Biphenyl-2-Ylmethanamine are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, in line with established safety protocols for hazardous chemical waste. Adherence to these guidelines is essential to minimize risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). The following are general safety precautions to be observed when handling this compound and its waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.
-
Spill Management: In the event of a spill, immediately contain the material using an inert absorbent. Collect the spilled material and place it in a sealed, labeled container for disposal as hazardous waste. Avoid generating dust during cleanup.
Summary of Chemical Safety Data
The following table summarizes key safety and physical property data for biphenyl compounds, which are structurally related to this compound. This information is crucial for conducting a thorough risk assessment and ensuring proper handling.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₃N | PubChem[1] |
| Molecular Weight | 183.25 g/mol | PubChem[1] |
| Appearance | White to light yellow powder or crystal | TCI[2] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects. | Sigma-Aldrich, Fisher Scientific[3][4][5] |
| Precautionary Statements | P261: Avoid breathing dust. P273: Avoid release to the environment. P280: Wear protective gloves/eye protection/face protection. P501: Dispose of contents/container to an approved waste disposal plant. | Sigma-Aldrich, Fisher Scientific[4][5] |
Experimental Protocol: Waste Disposal Procedure
The following detailed methodology outlines the proper steps for the disposal of this compound waste in a laboratory setting.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated lab supplies (e.g., gloves, wipes, pipette tips) and empty containers, as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Collection and Containment:
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Ensure the container is kept securely closed except when adding waste.
-
-
Storage of Hazardous Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
The storage area should be away from incompatible materials.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. The disposal will be carried out by a licensed hazardous waste contractor who will transport the waste to a permitted treatment, storage, and disposal facility (TSDF), which will likely involve incineration.[6]
-
-
Disposal of Empty Containers:
-
Thoroughly empty the container of all contents.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[7]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]
-
After proper rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous waste.
-
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. This compound | C13H13N | CID 263366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [1,1'-Biphenyl]-4-ylmethanamine | 712-76-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
